Thymectacin
Beschreibung
Brivudine Phosphoramidate is a small molecule phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) with potential antineoplastic activity. Selectively active against tumor cells expressing high levels of thymidylate synthase (TS), brivudine is converted intracellularly by TS to bromovinyldeoxyuridine monophosphate (BVdUMP) which competes with the natural substrate, deoxyuridine monophosphate, for binding to TS. Unlike TS inhibitors, this agent is a reversible substrate for TS catalysis. Thus, TS retains activity and converts BVdUMP into cytotoxic metabolites. As key enzyme in the de novo synthesis of dTMP, TS is an enzyme critical to DNA biosynthesis and is overexpressed in many solid tumors.
an anti-cancer agent; structure in first source
Structure
3D Structure
Eigenschaften
Key on ui mechanism of action |
NB1011 targets thymidylate synthase (TS), which catalyzes the transformation of E-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) into cytotoxic reaction products. Due to the elevated levels of TS expression in tumor cells compared to normal cells, these cytotoxic products are preferentially generated inside tumor cells, and, as expected, NB1011 is more toxic to cells with higher levels of TS expression. Therefore, NB1011 therapy should kill tumor cells without severely damaging normal cells. |
|---|---|
CAS-Nummer |
232925-18-7 |
Molekularformel |
C21H25BrN3O9P |
Molekulargewicht |
574.3 g/mol |
IUPAC-Name |
methyl (2S)-2-[[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H25BrN3O9P/c1-13(20(28)31-2)24-35(30,34-15-6-4-3-5-7-15)32-12-17-16(26)10-18(33-17)25-11-14(8-9-22)19(27)23-21(25)29/h3-9,11,13,16-18,26H,10,12H2,1-2H3,(H,24,30)(H,23,27,29)/b9-8+/t13-,16-,17+,18+,35?/m0/s1 |
InChI-Schlüssel |
CFBLUORPOFELCE-BACVZHSASA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)/C=C/Br)O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)OC)NP(=O)(OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=CBr)O)OC3=CC=CC=C3 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
232925-18-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Thymectacin; NB 1011; NB-1011; NB1011; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Thymectacin mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of Thymectacin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as NB1011, is a novel phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) designed as a targeted anticancer agent.[1][2] Unlike traditional chemotherapeutics that directly inhibit enzymatic targets, this compound operates via an Enzyme-Catalyzed Therapeutic Agent (ECTA) mechanism.[2] It is specifically engineered to be activated by thymidylate synthase (TS), an enzyme crucial for DNA biosynthesis.[3] Many cancers, particularly those resistant to fluoropyrimidine-based therapies like 5-fluorouracil (5-FU), develop resistance by overexpressing TS.[2] this compound leverages this common resistance mechanism, turning the overexpressed enzyme into a catalyst for its own cytotoxic activation, thereby creating a highly selective therapeutic window for tumors with high TS levels.[2][3] Preclinical studies have demonstrated its dose-dependent antitumor activity in xenograft models of breast and colon cancer.[4] This document provides a detailed overview of its core mechanism, downstream signaling effects, preclinical data, and the experimental protocols used for its evaluation.
Core Mechanism: Enzyme-Catalyzed Activation
This compound's ingenuity lies in its role as a substrate, not an inhibitor, of thymidylate synthase.[1] As a phosphoramidate "ProTide," its structure facilitates efficient cellular uptake.[5] Once inside the cell, the phosphoramidate moiety is cleaved, releasing the monophosphate form of the drug, bromovinyldeoxyuridine monophosphate (BVdUMP).
In cancer cells with high TS expression, the enzyme catalyzes the conversion of BVdUMP into cytotoxic metabolites.[1][3] This process preferentially generates toxic products within the tumor cells, leading to selective cell death while sparing normal cells with lower TS levels.[3] This unique activation pathway circumvents the resistance observed with direct TS inhibitors.[2]
Downstream Signaling Pathways
The generation of cytotoxic metabolites by this compound initiates a cascade of downstream events culminating in cell cycle arrest and apoptosis. Studies in high TS-expressing cell lines have shown that treatment with NB1011 leads to the activation of the p53 tumor suppressor pathway.[4] Specifically, this compound induces the phosphorylation of p53 at the Serine-15 residue, a key step in its activation.[3]
Activated p53 then transcriptionally upregulates several target genes responsible for enforcing cell cycle checkpoints and promoting apoptosis. These include:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, particularly at the G2/M checkpoint.[3][4]
-
Bax: A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptosis pathway.[4]
-
GADD45 (Growth Arrest and DNA Damage-inducible 45): A protein involved in DNA repair and cell cycle control.[4]
The induction of these proteins collectively halts cell proliferation and triggers programmed cell death in response to the drug-induced damage.
Summary of Preclinical Data
Preclinical evaluation of this compound has been conducted using both in vitro cell-based assays and in vivo animal models. While specific IC50 values from broad cell line screenings are not publicly available, in vivo xenograft studies provide significant evidence of its efficacy.
In Vitro Cytotoxicity Data
In vitro studies are critical for determining the concentration-dependent cytotoxic effects of a compound, typically summarized by the IC50 value (the concentration required to inhibit cell growth by 50%). Although specific values for this compound are not detailed in the provided search results, its cytotoxicity is established to be selective for cells with high TS expression.[2]
| Cell Line | Cancer Type | TS Expression | IC50 (µM) |
| Representative High-TS Line | e.g., Colon, Breast | High | Data not publicly available |
| Representative Low-TS Line | e.g., Normal Fibroblast | Low | Data not publicly available |
Table 1: Representative Table for In Vitro Cytotoxicity. Efficacy is dependent on high thymidylate synthase (TS) expression.
In Vivo Xenograft Data
Studies using athymic mice bearing human tumor xenografts have demonstrated significant, dose-dependent anti-tumor activity for this compound.[4]
| Model | Cancer Type | Treatment | Dose | Outcome | Reference |
| MCF7TDX Xenograft | Breast (Tomudex-Resistant) | This compound (NB1011) | 2.4 mg/day (i.p.) | Statistically significant tumor growth inhibition compared to lower doses. | [4] |
| H630R10 Xenograft | Colon (5-FU-Resistant) | This compound (NB1011) | 2.4 mg/day (i.p.) | Efficacy was comparable to the maximum tolerated dose of Irinotecan (10 mg/kg). | [4] |
Table 2: Summary of In Vivo Efficacy of this compound. Data from studies in athymic mice show significant tumor suppression in high-TS, drug-resistant cancer models.
Key Experimental Protocols
The evaluation of this compound's mechanism of action relies on a set of standard and specialized biochemical and cell-based assays.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for determining the IC50 of a compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) for a specified period (e.g., 48-72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours to allow formazan crystal formation.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability (%) against drug concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[7]
Thymidylate Synthase (TS) Activity Assay (Tritium Release Method)
This assay directly measures the enzymatic activity of TS within intact cells, which is crucial for confirming the target engagement of this compound.
Principle: The assay uses a radiolabeled substrate precursor, such as [5-³H]deoxyuridine.[8] Inside the cell, this is converted to [5-³H]dUMP. The TS-catalyzed methylation of this substrate to dTMP involves the obligatory displacement of the tritium atom at the C-5 position.[8] The released tritium (as ³H₂O) can be separated from the radiolabeled substrate and quantified, providing a direct measure of TS enzyme activity.[8]
Methodology:
-
Cell Culture: Culture cells to a desired density.
-
Precursor Incubation: Incubate a suspension of intact cells with [5-³H]deoxyuridine for a short period.
-
Reaction: The precursor is taken up by the cells and converted to [5-³H]dUMP, which is then processed by endogenous TS, releasing tritium.
-
Separation: Stop the reaction and separate the tritiated water (³H₂O) from the remaining radiolabeled nucleotides and cell debris, often using a column or precipitation step.
-
Quantification: Measure the radioactivity of the aqueous fraction using liquid scintillation counting.
-
Analysis: The amount of tritium released is proportional to the TS activity within the cells. This can be compared between different cell lines or under different treatment conditions.
In Vivo Tumor Xenograft Study
This protocol is essential for evaluating the anti-tumor efficacy of a compound in a living organism.
Principle: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or NSG mice), where they grow to form solid tumors.[9][10] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[4]
Methodology:
-
Cell Preparation: Harvest human cancer cells known to have high TS expression (e.g., H630R10) from culture.
-
Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like Irinotecan). Administer treatment according to a defined schedule (e.g., daily intraperitoneal injections).[4]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint & Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them. Compare the tumor growth curves and final tumor weights between groups to determine efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enzyme-catalyzed therapeutic agent (ECTA) design: activation of the antitumor ECTA compound NB1011 by thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. National Cancer Institute Pediatric Preclinical Testing Program: Model Description for In Vitro Cytotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Thymectacin: A Technical Deep Dive into its Chemical Profile and Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymectacin (also known as NB-1011) is a novel phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU), investigated for its potential as a targeted anticancer agent.[1] Its mechanism of action hinges on the selective activation by thymidylate synthase (TS), an enzyme often overexpressed in tumor cells. This targeted activation leads to the intracellular generation of cytotoxic metabolites, offering a promising therapeutic window. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. While the clinical development of this compound was discontinued after Phase I trials for colon cancer, the principles of its design and targeted activation remain a valuable case study in prodrug development for oncology.[1]
Chemical Structure and Physicochemical Properties
This compound is chemically designated as N---INVALID-LINK--phosphoryl]-L-alanine methyl ester.[1] It is a small molecule with the molecular formula C21H25BrN3O9P and an average molecular weight of 574.321 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H25BrN3O9P | [1] |
| Average Molecular Weight | 574.321 g/mol | [1] |
| Monoisotopic Mass | 573.051179 Da | DrugBank Online |
| Synonyms | NB-1011, Brivudine phosphoramidate | [1] |
| Description | Phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) | |
| Nature | Prodrug of brivudine monophosphate | [1] |
| Solubility | Not explicitly found, but described as a hydrophobic drug. |
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| pKa (strongest acidic) | 9.62 | ChemAxon |
| pKa (strongest basic) | -3.2 | ChemAxon |
| Physiological Charge | 0 | ChemAxon |
| Hydrogen Acceptor Count | 9 | ChemAxon |
| Hydrogen Donor Count | 2 | ChemAxon |
| Polar Surface Area | 152.73 Ų | ChemAxon |
| Rotatable Bond Count | 11 | ChemAxon |
| Refractivity | 124.59 m³·mol⁻¹ | ChemAxon |
| Polarizability | 50.22 ų | ChemAxon |
Mechanism of Action and Signaling Pathway
This compound's anticancer activity is predicated on its selective conversion to cytotoxic metabolites within tumor cells that overexpress thymidylate synthase (TS).
Activation Pathway
The mechanism proceeds as follows:
-
Cellular Uptake: this compound, being a lipophilic prodrug, can passively diffuse across the cell membrane into the cytoplasm.
-
Enzymatic Activation by Thymidylate Synthase (TS): Inside the cell, this compound is recognized as a substrate by thymidylate synthase. TS catalyzes the conversion of this compound into (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) and other cytotoxic metabolites.[1]
-
Inhibition of DNA Synthesis: The generated BVdUMP is a potent inhibitor of thymidylate synthase, thereby blocking the synthesis of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The depletion of the dTMP pool leads to the inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.
The downstream effects of the cytotoxic metabolites generated from this compound lead to the activation of apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, culminating in programmed cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Methodology:
-
Cell Culture: Human colon cancer cell lines (e.g., HCT-116, HT-29) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Thymidylate Synthase (TS) Activity Assay
This protocol outlines a general method to measure the activity of thymidylate synthase.
Objective: To determine the effect of this compound on the enzymatic activity of thymidylate synthase.
Methodology:
-
Enzyme Source: Recombinant human thymidylate synthase or cell lysates from cancer cells known to express high levels of TS can be used as the enzyme source.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing dithiothreitol (DTT), 5,10-methylenetetrahydrofolate (CH2THF), and the substrate [5-³H]dUMP.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme source to the reaction mixture, with or without the presence of this compound or its activated metabolites.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination: The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).
-
Separation of Product: The radiolabeled product, ³H2O, is separated from the unreacted substrate, [5-³H]dUMP, typically by charcoal adsorption.
-
Quantification: The amount of ³H2O produced is quantified using liquid scintillation counting.
-
Data Analysis: The enzyme activity is calculated based on the rate of ³H2O formation and is expressed as pmol/min/mg of protein. The inhibitory effect of this compound is determined by comparing the enzyme activity in the presence and absence of the compound.
Pharmacokinetics and Clinical Development
Information on the preclinical and clinical pharmacokinetics of this compound is limited. As an investigational drug, it entered Phase I clinical trials for the treatment of colon cancer.[1] However, its development was subsequently discontinued. The reasons for discontinuation have not been widely publicized.
Conclusion
This compound represents a rational approach to cancer therapy by exploiting the biochemical differences between tumor and normal cells, specifically the overexpression of thymidylate synthase. While its clinical journey was halted, the underlying principle of tumor-selective activation of a prodrug remains a highly relevant and pursued strategy in modern oncology drug discovery. The data and methodologies presented in this guide provide a foundational understanding of this compound for researchers and scientists in the field of drug development. Further exploration of similar phosphoramidate prodrugs could yield novel and effective anticancer agents.
References
An In-depth Technical Guide to the Discovery and Development of NB-1011 (Thymectacin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NB-1011, also known as Thymectacin, is an investigational anticancer prodrug designed with a novel, targeted approach to chemotherapy. This document provides a comprehensive overview of the discovery, development, and mechanism of action of NB-1011, intended for a technical audience in the field of oncology and drug development. It details the scientific rationale behind its design as a substrate for thymidylate synthase (TS), an enzyme often overexpressed in tumor cells, leading to selective activation and cytotoxicity in cancer cells. This guide summarizes available preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways and development workflows.
Introduction: The Rationale for a Novel Anticancer Strategy
The development of resistance to conventional chemotherapies remains a significant challenge in oncology. A common mechanism of resistance to fluoropyrimidine-based drugs, such as 5-fluorouracil (5-FU), is the overexpression of the target enzyme, thymidylate synthase (TS).[1] Recognizing this, NB-1011 was conceived as an "Enzyme-Catalyzed Therapeutic Agent" (ECTA), designed not to inhibit TS, but to be catalytically activated by it.[1] This innovative approach aimed to turn a resistance mechanism into a therapeutic advantage, creating a drug that would be selectively toxic to tumor cells with high TS levels.[1]
NB-1011 is a phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP). The phosphoramidate moiety enhances cell permeability, allowing the prodrug to enter cells where it can be activated.
Discovery and Preclinical Development
The development of NB-1011 was pioneered by NewBiotics, Inc. The core hypothesis was that a prodrug activated by TS could achieve high tumor selectivity and overcome resistance to traditional TS inhibitors.
Mechanism of Action
The mechanism of action of NB-1011 is a multi-step intracellular process:
-
Cellular Uptake: The lipophilic phosphoramidate structure of NB-1011 facilitates its passive diffusion across the cell membrane.
-
Intracellular Conversion: Once inside the cell, NB-1011 is enzymatically converted to bromovinyldeoxyuridine monophosphate (BVdUMP).
-
Thymidylate Synthase Activation: In tumor cells with high levels of TS, BVdUMP acts as a substrate for the enzyme. Unlike TS inhibitors, NB-1011 does not block the enzyme's function but is instead catalytically processed.
-
Generation of Cytotoxic Metabolites: The interaction of BVdUMP with TS leads to the formation of cytotoxic metabolites. These metabolites are then incorporated into DNA, leading to DNA damage and subsequent apoptosis (programmed cell death).
This targeted activation is visualized in the signaling pathway diagram below.
References
Thymectacin: A Technical Guide to a Thymidylate Synthase-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymectacin (also known as NB-1011) is a novel phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) designed for targeted cancer therapy. Its mechanism of action relies on the enzymatic activity of thymidylate synthase (TS), an enzyme frequently overexpressed in various tumor types and a key player in DNA synthesis. This targeted activation allows for selective cytotoxicity in cancer cells with high TS levels, potentially sparing normal tissues and overcoming resistance mechanisms associated with conventional chemotherapies like 5-fluorouracil (5-FU). This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.
Introduction to this compound
This compound was developed as a small molecule anticancer agent with a unique activation pathway. It is a phosphoramidate derivative of BVdU, a potent antiviral agent. The core concept behind this compound is to exploit the elevated levels of thymidylate synthase in tumor cells for its conversion into a cytotoxic metabolite.[1][2][3] This approach positions this compound as a promising candidate for treating tumors resistant to traditional TS inhibitors.[4] The drug entered Phase I/II clinical trials for solid tumors with high TS expression but its development has since been discontinued.[5]
Chemical Structure and Properties:
| Property | Value |
| Chemical Name | N---INVALID-LINK--phosphoryl]-L-alanine methyl ester |
| Synonyms | NB-1011, NB-101 |
| Molecular Formula | C21H25BrN3O9P |
| Molecular Weight | 574.32 g/mol |
| CAS Number | 232925-18-7 |
Mechanism of Action: TS-Mediated Activation
This compound's ingenuity lies in its reliance on thymidylate synthase for its cytotoxic effect. Unlike conventional TS inhibitors that block the enzyme's function, this compound acts as a substrate for TS.
The activation cascade is as follows:
-
Cellular Uptake: The lipophilic phosphoramidate moiety facilitates the passive diffusion of this compound across the cell membrane.
-
Intracellular Conversion: Once inside the cell, esterases cleave the phosphoramidate group, releasing (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP).
-
Thymidylate Synthase Activation: BVdUMP is then recognized as a substrate by thymidylate synthase.
-
Generation of Cytotoxic Metabolites: TS catalyzes the conversion of BVdUMP into highly cytotoxic metabolites. These metabolites are then incorporated into DNA, leading to chain termination and apoptosis.[6]
This mechanism ensures that the cytotoxic effects are predominantly localized to cells with high TS activity, a hallmark of many cancers.[4]
Downstream Cellular Effects
Preclinical studies have shown that the activation of this compound in high-TS-expressing cancer cells triggers a cascade of downstream events, primarily mediated by the p53 tumor suppressor protein.
Upon treatment with NB-1011, high-TS-expressing breast carcinoma cells (MCF7TDX) exhibited:
-
p53 Phosphorylation: Increased phosphorylation of p53 at the Serine 15 position.[2]
-
Upregulation of p53 Target Genes: Increased mRNA and protein levels of p21, Bax, and GADD45.[3]
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle, indicating activation of the G2/M checkpoint.[2][3]
These effects were not observed in tumor cells with low TS expression, further highlighting the targeted nature of this compound.[2][3]
Preclinical Efficacy
This compound has demonstrated significant antitumor activity in preclinical models, particularly in tumors resistant to conventional therapies.
In Vitro Cytotoxicity:
NB-1011 was found to be at least 10-fold more cytotoxic to 5-FU-resistant, TS-overexpressing colorectal tumor cells than to normal cells.[4]
In Vivo Antitumor Activity:
In xenograft models using athymic mice, this compound showed dose-dependent antitumor activity against established Tomudex-resistant breast cancer (MCF7TDX) xenografts.[3] Furthermore, in 5-fluorouracil-resistant colon carcinoma (H630R10) xenografts, NB-1011 was as efficacious as irinotecan, a standard-of-care treatment for this cancer type.[3]
| Model | Drug | Efficacy | Reference |
| Tomudex-resistant Breast Cancer Xenografts (MCF7TDX) | This compound (NB-1011) | Dose-dependent antitumor activity | [3] |
| 5-FU-resistant Colon Carcinoma Xenografts (H630R10) | This compound (NB-1011) | As efficacious as irinotecan | [3] |
Clinical Development
A Phase I/II clinical trial (NCT00248404) was initiated to evaluate the safety, tolerability, and efficacy of this compound administered intravenously to patients with advanced solid tumors overexpressing thymidylate synthase.[5] The study included patients with various cancer types, including ovarian, gastrointestinal, colorectal, bladder, breast, and lung cancers.[1] However, the clinical development of this compound was subsequently discontinued. The reasons for discontinuation are not publicly available.
Experimental Protocols
Thymidylate Synthase Activity Assay (Tritium Release Assay)
This assay measures the catalytic activity of TS by quantifying the release of tritium from [5-³H]dUMP during its conversion to dTMP.
Materials:
-
Cell pellets
-
50mM Tris/HCl buffer, pH 7.5, containing 2mM dithiothreitol
-
[5-³H]dUMP (tritiated deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (CH2H4folate)
-
Activated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Resuspend cell pellets in Tris/HCl buffer at a concentration of 4 x 10^6 cells/ml.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and CH2H4folate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an activated charcoal suspension to adsorb unreacted [5-³H]dUMP.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant containing the released tritium to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate TS activity based on the amount of tritium released per unit of protein per unit of time.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells cultured in 96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Culture the chosen cancer cell line to the desired confluency.
-
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) to the treatment group according to the desired dosing schedule. Administer the vehicle control to the control group.
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound represents a rational and innovative approach to cancer therapy by leveraging the biochemical machinery of tumor cells for its activation. Its selectivity for cells with high thymidylate synthase expression offers a potential therapeutic window and a strategy to overcome resistance to conventional chemotherapeutics. While its clinical development was halted, the principles behind its design and the preclinical data generated provide valuable insights for the future development of targeted, enzyme-activated prodrugs in oncology. Further investigation into the reasons for its discontinuation in clinical trials could also offer important lessons for the translation of similar agents from the laboratory to the clinic.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. NB1011 induces Ser15 phosphorylation of p53 and activates the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cell growth by NB1011 requires high thymidylate synthase levels and correlates with p53, p21, bax, and GADD45 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-catalyzed therapeutic agent (ECTA) design: activation of the antitumor ECTA compound NB1011 by thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Inhibition of Nb2 T-lymphoma cell growth by transforming growth factor-beta - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Thymectacin in Colon Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymectacin (NB1011) is a novel small molecule anticancer agent designed for selective activity against tumor cells expressing high levels of thymidylate synthase (TS), an enzyme crucial for DNA biosynthesis.[1] As elevated TS expression is a characteristic of many tumors, including colorectal cancer, this compound presents a targeted therapeutic strategy. This technical guide provides an overview of the proposed mechanism of action of this compound and outlines the standard methodologies for evaluating its in vitro cytotoxicity in colon cancer cell lines. Due to the limited publicly available data on this compound, this guide also incorporates illustrative data and protocols from studies on other compounds targeting similar pathways in colon cancer to provide a comprehensive framework for research and development.
Introduction to this compound and its Mechanism of Action
This compound, a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine, is an investigational anticancer agent.[1] Its mechanism of action is centered on the inhibition of thymidylate synthase (TS). TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By targeting this enzyme, this compound aims to disrupt DNA replication and induce cell death preferentially in cancer cells with high TS levels, potentially minimizing toxicity to normal cells.[1]
The proposed mechanism involves the intracellular conversion of this compound to its active metabolite, (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP). BVdUMP then acts as a potent inhibitor of thymidylate synthase, leading to the generation of cytotoxic products within the tumor cells.[1] This targeted approach suggests potential efficacy in 5-fluorouracil-resistant colon cancers, where high TS expression is often a mechanism of resistance.[1]
Quantitative Analysis of In Vitro Cytotoxicity
A critical step in evaluating an anticancer agent is determining its dose-dependent cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Thymoquinone | 24 | 68 | [2][3] |
| HT-29 | Thymol | 24 | ~150 µg/mL | [4] |
| HCT-116 | Thymol | 48 | 47 µg/mL | [4] |
| LoVo | Thymol | 48 | 41 µg/mL | [4] |
| HT-29 | Acetic acid thymol ester | 24 | ~0.08 µg/mL | [4] |
| HCT-116 | Acetic acid thymol ester | 24 | ~0.08 µg/mL | [4] |
Detailed Experimental Protocols
The following sections detail the standard experimental protocols for assessing the in vitro cytotoxicity of a compound like this compound in colon cancer cell lines.
Cell Culture
-
Cell Lines: Human colorectal carcinoma cell lines such as HCT116, HT-29, SW480, SW620, and LoVo are commonly used. Non-cancerous colon epithelial cell lines (e.g., NCM460) are often included as controls to assess selectivity.
-
Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^5 cells/well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.[5]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the test compound, harvested, and stained with Annexin V-FITC and PI before analysis by flow cytometry.[6]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of key caspases, such as caspase-3, -8, and -9.[7]
-
Western Blotting for Apoptosis-Related Proteins: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can be assessed by Western blotting. Cleavage of PARP is also a hallmark of apoptosis.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for a thymidylate synthase inhibitor like this compound and a typical experimental workflow for evaluating its in vitro cytotoxicity.
Caption: Proposed mechanism of action for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promotion of Autophagy and Apoptosis in Colorectal Cancer Exposed to Imatinib and Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymus hirtus sp. algeriensis Boiss. and Reut. volatile oil enhances TRAIL/Apo2L induced apoptosis and inhibits colon carcinogenesis through upregulation of death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Animal Model Studies of Thymectacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Thymectacin (NB-1011) is an investigational anticancer agent designed as a prodrug of a brivudine monophosphate analogue. Its mechanism of action is centered on the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[1] Tumors with high levels of TS expression are particularly susceptible to this compound's cytotoxic effects.[1] This document provides a comprehensive overview of the typical preclinical animal model studies relevant to the development of a drug like this compound. Due to the limited public availability of specific preclinical data for this compound, this guide utilizes representative data from studies on other thymidylate synthase inhibitors to illustrate the methodologies and expected outcomes of such research.
Introduction to this compound
This compound is a novel phosphoramidate prodrug that, upon intracellular conversion, targets thymidylate synthase.[1] Unlike traditional TS inhibitors, this compound is designed to be activated by TS, leading to the intracellular generation of cytotoxic metabolites.[1] This unique mechanism suggests a potential for enhanced efficacy in tumors that have developed resistance to conventional chemotherapies through the upregulation of TS. The preclinical development of this compound would necessitate a rigorous evaluation in various animal models to establish its pharmacokinetic profile, demonstrate its anti-tumor efficacy, and assess its safety and tolerability.
Mechanism of Action: A Signaling Pathway
This compound's proposed mechanism of action involves its intracellular conversion to a monophosphate derivative that then interacts with thymidylate synthase. This interaction leads to the production of cytotoxic metabolites that can induce cell death. The following diagram illustrates this simplified pathway.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Pharmacokinetic Profile in Animal Models
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The following table summarizes representative pharmacokinetic parameters for a thymidylate synthase inhibitor, AG337, in rats, which would be analogous to the data sought for this compound.
| Parameter | Value | Species | Route of Administration |
| Oral Bioavailability | 30-50% | Rat | Oral |
| Elimination Half-life (t½) | 2 hours | Rat | Oral |
Data presented is for the representative thymidylate synthase inhibitor AG337.
Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 250-300g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing:
-
IV Group: The test compound is formulated in a suitable vehicle (e.g., 20% PEG400 in saline) and administered as a single bolus injection into the tail vein at a dose of 5 mg/kg.
-
PO Group: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 20 mg/kg.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vd, and F%) are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of a novel cancer therapeutic is typically evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice. The following table presents representative efficacy data for the thymidylate synthase inhibitor AG337 in a murine lymphoma model.
| Animal Model | Tumor Type | Treatment Regimen | Outcome |
| L5178Y/TK- implanted mice | Murine Lymphoma | 25 mg/kg, IP, BID for 10 days | 100% cures |
| L5178Y/TK- implanted mice | Murine Lymphoma | 50 mg/kg, IP, QD for 10 days | 100% cures |
| L5178Y/TK- implanted mice | Murine Lymphoma | 100 mg/kg, IP, QD for 5 days | 100% cures |
| L5178Y/TK- implanted mice | Murine Lymphoma | >=150 mg/kg, PO, BID for 5-10 days | 100% cure rates |
Data presented is for the representative thymidylate synthase inhibitor AG337.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a human tumor xenograft model in mice.
Methodology:
-
Cell Line: A human cancer cell line with high thymidylate synthase expression (e.g., HCT-116 colon cancer cells) is selected.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 HCT-116 cells in 0.1 mL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 100-150 mm³. Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group), including a vehicle control group and groups receiving the test compound at various doses and schedules.
-
Drug Administration: The test compound is administered via the intended clinical route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., 21 days).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Body weight and clinical observations are recorded to assess toxicity.
Preclinical Development Workflow
The preclinical development of an anticancer drug like this compound follows a structured workflow to ensure a thorough evaluation of its potential before advancing to clinical trials.
Caption: A typical preclinical development workflow for an anticancer drug.
Logical Framework for Go/No-Go Decisions
Throughout preclinical development, critical go/no-go decisions are made based on the accumulating data. This logical framework helps to ensure that only promising candidates with an acceptable therapeutic index proceed to the next stage.
Caption: A logical framework for go/no-go decisions in preclinical drug development.
Conclusion
The preclinical evaluation of this compound in animal models is a critical step in its development as a potential anticancer therapeutic. This process involves a comprehensive assessment of its pharmacokinetics, in vivo efficacy, and safety profile. While specific data for this compound is not yet widely available in the public domain, the methodologies and representative data presented in this guide provide a robust framework for understanding the necessary preclinical studies. The successful completion of these studies is a prerequisite for advancing this compound into clinical trials to determine its safety and efficacy in human patients.
References
Thymectacin: A Technical Overview of a Platelet-Derived Therapy for Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymectacin, also known as AutoloGel™, is a topical therapeutic derived from the patient's own blood platelets. This autologous platelet releasate is a gel formulation rich in a cocktail of growth factors and cytokines essential for tissue repair and regeneration. Unlike systemically administered drugs, this compound's therapeutic action is localized to the wound site. Consequently, its pharmacological profile is characterized by local cellular and tissue-level effects rather than traditional pharmacokinetic and pharmacodynamic parameters. This guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, clinical application, and the methodologies used in its evaluation.
Mechanism of Action: A Symphony of Growth Factors
The therapeutic efficacy of this compound stems from the concentrated mixture of growth factors released from activated platelets. These signaling molecules orchestrate the complex process of wound healing, which can be broadly categorized into three overlapping phases: inflammation, proliferation, and remodeling.
Beyond Thymidylate Synthase: An In-depth Technical Guide to the Molecular Targets of Thymectacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymectacin (NB1011), a phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU), was developed as a selective anticancer agent targeting tumor cells with high expression of thymidylate synthase (TS). While its primary mechanism of action is the TS-dependent conversion into cytotoxic metabolites that disrupt DNA synthesis, emerging evidence reveals that the downstream effects of this compound extend to the modulation of critical cell signaling pathways, particularly the p53-mediated DNA damage response and G2/M cell cycle checkpoint. This technical guide provides a comprehensive overview of the molecular events triggered by this compound beyond its direct interaction with thymidylate synthase, offering insights for researchers and professionals in drug development. We delve into the signaling cascades affected, present available quantitative data, detail relevant experimental methodologies, and visualize the intricate molecular relationships.
Introduction
This compound is a novel chemotherapeutic agent designed to exploit the elevated levels of thymidylate synthase (TS) in cancer cells.[1][2] Its activation is contingent on TS, which metabolizes it into bromovinyldeoxyuridine monophosphate (BVdUMP) and subsequently into cytotoxic products.[1][2] This targeted activation mechanism aims to spare normal cells with low TS expression, thereby reducing systemic toxicity.[1] Although the clinical development of this compound has been discontinued, its unique mechanism of action and the downstream cellular responses it elicits remain of significant interest for understanding cancer cell biology and for the development of novel therapeutic strategies. This document focuses on the molecular consequences of this compound treatment that are not directly related to the enzymatic inhibition of TS but rather are a result of the cellular response to its cytotoxic metabolites.
The p53 Signaling Pathway: A Key Downstream Target
A significant body of evidence indicates that the cytotoxic effects of this compound in high-TS-expressing cancer cells are mediated through the activation of the p53 signaling pathway.[1][3] This response is not observed in cells with low TS expression, underscoring the necessity of TS-mediated activation of this compound to initiate this signaling cascade.
Induction of p53 Phosphorylation and Upregulation
Treatment of high-TS-expressing breast carcinoma cells (MCF7TDX) with this compound (NB1011) results in the phosphorylation of the p53 tumor suppressor protein at the Serine 15 residue.[1] This post-translational modification is a critical event in the activation of p53 in response to DNA damage. Consequently, an increase in the total protein levels of p53 is observed.[1][3]
Activation of p53 Downstream Targets
Activated p53 functions as a transcription factor, inducing the expression of a battery of genes involved in cell cycle arrest, apoptosis, and DNA repair. In response to this compound treatment, the mRNA and protein levels of several key p53 target genes are upregulated:
-
p21 (CDKN1A): A potent cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[1][3]
-
Bax: A pro-apoptotic member of the Bcl-2 family of proteins.[3]
-
GADD45 (Growth Arrest and DNA Damage-inducible 45): A protein involved in DNA repair and cell cycle checkpoint control.[3]
-
14-3-3σ: A protein that contributes to G2/M arrest by sequestering cyclin B1-Cdc2 complexes in the cytoplasm.[1]
G2/M Cell Cycle Checkpoint Activation
The activation of the p53 pathway by this compound culminates in the arrest of the cell cycle at the G2/M transition.[1] This checkpoint prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors.
Downregulation of Key G2/M Regulators
The G2/M arrest induced by this compound is characterized by the downregulation of essential proteins that govern the entry into mitosis:
-
Cdc2 (CDK1): The master kinase that drives the cell into mitosis.[1]
-
Cyclin B1: The regulatory partner of Cdc2, forming the maturation-promoting factor (MPF).[1]
-
Cdc25C: The phosphatase that activates the Cdc2-cyclin B1 complex.[1]
The coordinated downregulation of these proteins effectively blocks the cell from proceeding into mitosis.
Quantitative Data Summary
While comprehensive quantitative data on the off-target effects of this compound are limited in publicly available literature, the following table summarizes the reported observations.
| Parameter | Cell Line | Treatment Condition | Observed Effect | Reference |
| p53 Protein Level | MCF7TDX | NB1011 | 2-3 fold increase | [3] |
| p53 Phosphorylation (Ser15) | Various high-TS tumor cells | NB1011 | Increased | [1] |
| p21 mRNA and Protein Levels | MCF7TDX, RKOTDX | NB1011 | Increased | [1][3] |
| Bax mRNA and Protein Levels | MCF7TDX, RKOTDX | NB1011 | Increased | [3] |
| GADD45 mRNA Levels | MCF7TDX, RKOTDX | NB1011 | Increased | [3] |
| cdc2 mRNA and Protein Levels | MCF7TDX | NB1011 | Downregulated | [1] |
| Cyclin B1 mRNA and Protein Levels | MCF7TDX | NB1011 | Downregulated | [1] |
| cdc25C mRNA and Protein Levels | MCF7TDX | NB1011 | Downregulated | [1] |
| 14-3-3σ mRNA and Protein Levels | MCF7TDX | NB1011 | Upregulated | [1] |
| G2/M Cell Cycle Arrest | MCF7TDX, RKOTDX | NB1011 | Accumulation of cells in G2/M | [1][3] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the investigation of this compound's effects beyond thymidylate synthase.
Cell Culture and Drug Treatment
-
Cell Lines: High-TS-expressing cancer cell lines (e.g., MCF7TDX, RKOTDX) and their low-TS counterparts are used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound (NB1011) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations and for specified durations as indicated in the experimental design.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p53 Ser15, total p53, p21, Bax, Cdc2, Cyclin B1, etc.) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using a suitable RNA extraction kit.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using gene-specific primers for the target genes (e.g., p21, GADD45, cdc2, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The PCR products are resolved on an agarose gel and visualized, or quantified using real-time PCR.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound-induced p53-mediated G2/M arrest pathway.
Experimental Workflow for Investigating this compound's Downstream Effects
Caption: Workflow for analyzing this compound's molecular effects.
Conclusion
This compound's mechanism of action, while initiated by thymidylate synthase, extends to the intricate network of the p53-mediated DNA damage response. The activation of p53 and its downstream effectors leads to a robust G2/M cell cycle arrest, providing a clear example of how a targeted metabolic activation of a prodrug can induce complex and potent anti-proliferative signaling cascades. Although direct off-target binding of this compound or its metabolites to other cellular proteins has not been reported, the well-documented downstream effects on the p53 pathway highlight a crucial aspect of its anti-cancer activity. Further investigation, potentially through proteomic and kinomic screening, could yet uncover direct interactions with other molecular targets, offering a more complete picture of this compound's cellular impact and informing the design of future cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Trans-omics Impact of Thymoproteasome in Cortical Thymic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of Thymectacin: A Technical Guide to Their Synthesis and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymectacin, also known as NB1011, is a phosphoramidate prodrug (ProTide) of the nucleoside analogue (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU). Its mechanism of action relies on the selective targeting of cancer cells with high expression levels of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Within the tumor cell, this compound is metabolized by TS into cytotoxic metabolites that disrupt DNA synthesis, leading to cell death. The ProTide approach is designed to enhance the intracellular delivery of the monophosphorylated active form of the nucleoside analogue, overcoming limitations of conventional nucleoside drugs, such as the need for initial phosphorylation by cellular kinases.
This technical guide provides an in-depth overview of the structural analogues of this compound, focusing on their synthesis, in vitro anticancer activity, and the experimental methodologies used for their evaluation. The structure-activity relationship (SAR) of these analogues is explored through the presentation of quantitative data, offering insights for the rational design of more potent and selective anticancer agents.
Structural Analogues of this compound and their In Vitro Activity
The core structure of this compound, a phenyl (methoxy-L-alaninyl) phosphoramidate derivative of BVdU, has been systematically modified to explore the impact of the amino acid and ester moieties on its anticancer potency. A key study by McGuigan and colleagues in 2005 described the synthesis and evaluation of twelve such analogues. The in vitro activity of these compounds was assessed against human colon carcinoma (HT115) and prostate cancer (PC-3 and DU-145) cell lines.
The results, summarized in the table below, reveal significant variations in activity based on these structural modifications. Notably, the replacement of the methyl ester with a benzyl ester in the L-alanine-containing analogue resulted in a 175-fold increase in potency against the HT115 cell line compared to this compound. This highlights the critical role of the ester group in modulating the anticancer activity of these ProTides. Other modifications, such as the use of different amino acids like L-valine and L-isoleucine, also influenced the cytotoxic profile of the analogues.
| Compound ID | Amino Acid Moiety | Ester Moiety | HT115 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |
| This compound | L-Alanine | Methyl | 10.5 | >50 | >50 |
| Analogue 1 | L-Alanine | Ethyl | 5.5 | >50 | >50 |
| Analogue 2 | L-Alanine | n-Propyl | 12.5 | >50 | >50 |
| Analogue 3 | L-Alanine | Isopropyl | 22.0 | >50 | >50 |
| Analogue 4 | L-Alanine | n-Butyl | 11.5 | >50 | >50 |
| Analogue 5 | L-Alanine | Benzyl | 0.06 | 10.0 | 11.0 |
| Analogue 6 | Glycine | Methyl | >50 | >50 | >50 |
| Analogue 7 | Glycine | Benzyl | 10.5 | 11.0 | 12.5 |
| Analogue 8 | L-Valine | Methyl | >50 | >50 | >50 |
| Analogue 9 | L-Valine | Benzyl | 1.5 | 12.5 | 15.0 |
| Analogue 10 | L-Isoleucine | Methyl | >50 | >50 | >50 |
| Analogue 11 | L-Isoleucine | Benzyl | 2.5 | 15.0 | 17.5 |
| Analogue 12 | L-Phenylalanine | Methyl | >50 | >50 | >50 |
Data extracted from McGuigan et al., Bioorganic & Medicinal Chemistry, 2005, 13, 3219-3227.
Further research by Kandil and colleagues in 2016 expanded on this by synthesizing and evaluating a library of forty-six phosphoramidate ProTides of BVdU against various cancer cell lines, including murine leukemia (L1210), human T-lymphocyte (CEM), and human cervical carcinoma (HeLa). Several of these analogues demonstrated low micromolar activity, further underscoring the potential of the ProTide approach in developing potent anticancer agents derived from BVdU.
Experimental Protocols
General Synthesis of this compound Analogues (BVdU Phosphoramidates)
The synthesis of the phosphoramidate analogues of BVdU generally follows a multi-step procedure involving the preparation of a phosphoryl chloride intermediate followed by its reaction with the nucleoside.
1. Preparation of the Amino Acid Ester Hydrochloride:
-
The desired amino acid is esterified by reacting it with the corresponding alcohol (e.g., methanol, ethanol, benzyl alcohol) in the presence of thionyl chloride at low temperatures (typically 0 °C to room temperature). The reaction mixture is stirred for several hours to yield the amino acid ester hydrochloride salt.
2. Synthesis of the Phenyl Phosphorodichloridate:
-
Phenyl phosphorodichloridate is synthesized by reacting phosphorus oxychloride with phenol in the presence of a base, such as pyridine or triethylamine, at low temperatures.
3. Synthesis of the Phenyl (Amino Acid Ester) Phosphorochloridate:
-
The phenyl phosphorodichloridate is then reacted with the amino acid ester hydrochloride in an anhydrous solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) at a low temperature (e.g., -78 °C). The reaction is carefully monitored to ensure the formation of the desired phosphorochloridate intermediate.
4. Coupling with (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU):
-
The final step involves the coupling of the phenyl (amino acid ester) phosphorochloridate with BVdU. This reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) or DCM in the presence of a coupling agent like N-methylimidazole (NMI) at low temperatures, gradually warming to room temperature. The crude product is then purified using column chromatography to yield the target phosphoramidate analogue as a mixture of diastereomers at the phosphorus center.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the this compound analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
1. Cell Culture:
-
Human cancer cell lines (e.g., HT115, PC-3, DU-145) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Cells are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 2,500 to 10,000 cells per well, depending on the cell line's growth rate). The plates are then incubated for 24 hours to allow the cells to attach and resume logarithmic growth.
3. Compound Treatment:
-
Stock solutions of the this compound analogues are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the 96-well plates is removed, and the cells are treated with the various concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included. The plates are then incubated for a specified period (e.g., 72 hours).
4. MTT Incubation:
-
After the treatment period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol, or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals. The plates are then gently agitated to ensure complete dissolution. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and its analogues.
Caption: Experimental workflow of the MTT assay for cytotoxicity screening.
Conclusion
The structural analogues of this compound, particularly those with modifications to the ester and amino acid components of the phosphoramidate ProTide moiety, have demonstrated a wide range of in vitro anticancer activity. The significant enhancement in potency observed with certain analogues, such as the benzyl ester derivative of the L-alanine-containing ProTide, underscores the potential for fine-tuning the structure of these compounds to achieve greater efficacy. The data presented in this guide provides a valuable resource for researchers in the field of anticancer drug development, offering a foundation for the design and synthesis of novel thymidylate synthase-targeting ProTides with improved therapeutic profiles. Further investigation into the metabolic stability, pharmacokinetic properties, and in vivo efficacy of the most potent analogues is warranted to advance these promising compounds towards clinical application.
The Role of Thymidylate Synthase Expression in Pemetrexed (Thymectacin) Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, has emerged as a key determinant of sensitivity to antifolate chemotherapeutic agents. This technical guide provides an in-depth analysis of the relationship between TS expression and sensitivity to Pemetrexed, a multi-targeted antifolate, with reference to the investigational agent Thymectacin, which shares a dependency on TS for its cytotoxic effect. High TS expression is consistently associated with reduced sensitivity and resistance to Pemetrexed in both preclinical and clinical settings. This document summarizes the quantitative data supporting this correlation, details the experimental protocols for assessing TS expression and drug sensitivity, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction: Thymidylate Synthase as a Therapeutic Target
Thymidylate synthase (TS), encoded by the TYMS gene, catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[1][2] This function makes TS a critical enzyme for proliferating cells, and consequently, an attractive target for cancer chemotherapy.
Pemetrexed (Alimta®) is a multitargeted antifolate that inhibits not only thymidylate synthase but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting both pyrimidine and purine synthesis.[3][4][5] It is a standard-of-care treatment for non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).[1][3]
This compound (NB-1011) is an experimental anticancer prodrug, specifically a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU).[6] Its mechanism is distinct from Pemetrexed in that it is not a direct inhibitor of TS. Instead, this compound is designed to be selectively activated by high levels of TS within tumor cells.[6][7] TS converts this compound into cytotoxic metabolites, leading to the premise that tumors with higher TS expression would be more sensitive to this agent.[6][7]
This guide will focus primarily on the extensive data available for Pemetrexed, as it provides a robust framework for understanding the role of TS expression in sensitivity to TS-targeting therapies.
Quantitative Data: TS Expression and Pemetrexed Sensitivity
A substantial body of evidence demonstrates an inverse correlation between TS expression levels and the efficacy of Pemetrexed.
Preclinical Data (In Vitro)
Studies using cancer cell lines have consistently shown that higher levels of TS are associated with increased resistance to Pemetrexed, as measured by the half-maximal inhibitory concentration (IC50).
| Cell Line Type | Observation | IC50 Values (nM) | Reference |
| Malignant Pleural Mesothelioma (MPM) | Pemetrexed-resistant cell lines (MSTO-211H_R and TCC-MESO-2_R) showed significantly higher TS expression compared to parental lines. | MSTO-211H: 31.8MSTO-211H_R: 413.6TCC-MESO-2: 32.3TCC-MESO-2_R: 869.2 | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | The expression level of the TS gene was significantly correlated with the IC50 of pemetrexed in 11 NSCLC cell lines. | Data not specified in abstract. | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | Forced overexpression of TS in NSCLC cell lines (A549, H1299, and PC9) markedly reduced sensitivity to the antiproliferative effect of pemetrexed. | Data not specified in abstract. | [9][10] |
Clinical Data (In Vivo)
Clinical trials in patients with NSCLC and other cancers have corroborated the preclinical findings, indicating that low TS expression is a predictive biomarker for improved outcomes with Pemetrexed-based chemotherapy.
| Cancer Type | Patient Cohort | Finding | Quantitative Results | Reference |
| Non-squamous NSCLC | 70 treatment-naive patients | Low TS expression was associated with longer progression-free survival (PFS). | Median PFS: 5.5 months (overall cohort) | [11] |
| Metastatic NSCLC | 28 patients treated with Pemetrexed | Patients with TS-negative tumors had a higher response rate. | Response Rate:TS overexpressed: 20% (2/10)TS negative: 50% (3/6) | [12] |
| Advanced NSCLC | 62 patients | Low TYMS expression correlated with a better response rate, time to progression (TTP), and overall survival (OS). | Response Rate:Low TYMS: 29%High TYMS: 3%Average TTP:Low TYMS: 56 monthsHigh TYMS: 23 monthsAverage OS:Low TYMS: 60 monthsHigh TYMS: 25 months | [13] |
| Advanced NSCLC, SCLC, and Mesothelioma | 54 patients | Low TS expression was associated with a significantly better response rate and time to progression. | Response Rate:Low TS: 63%High TS: 15%Median TTP:Low TS: 12 monthsHigh TS: 2 months | [14] |
| Meta-analysis of 8 studies in NSCLC | - | Lower TS expression was associated with better response, PFS, and OS. | Response Rate Ratio: 2.06 (Low vs. High TS)PFS Hazard Ratio: 0.63 (Low vs. High TS)OS Hazard Ratio: 0.74 (Low vs. High TS) | [15] |
Signaling Pathways and Mechanisms of Action
Pemetrexed's Inhibition of Folate Metabolism
Pemetrexed exerts its cytotoxic effects by interrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA production.
References
- 1. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]
- 2. Thymidylate synthase maintains the de-differentiated state of triple negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pemetrexed - Wikipedia [en.wikipedia.org]
- 4. Pemetrexed: its promise in treating non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate Synthase Expression Determines Pemetrexed Targets and Resistance Development in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Significance of thymidylate synthase for resistance to pemetrexed in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymidylate synthase expression and outcome of patients receiving pemetrexed for advanced nonsquamous non-small-cell lung cancer in a prospective blinded assessment phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. S-EPMC4623912 - Thymidylate synthase expression as a predictive biomarker of pemetrexed sensitivity in advanced non-small cell lung cancer. - OmicsDI [omicsdi.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Expression of thymidylate synthase predicts clinical outcomes of pemetrexed-containing chemotherapy for non-small-cell lung cancer: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thymectacin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymectacin, also known as NB1011, is a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU). It functions as a novel small molecule anticancer agent.[1] this compound is a prodrug that is selectively activated in tumor cells expressing high levels of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA replication and repair.[1]
The mechanism of action of this compound relies on its intracellular conversion by TS into cytotoxic metabolites.[1] This selective activation within tumor cells with elevated TS levels suggests a favorable therapeutic window, potentially minimizing toxicity to normal cells which typically have lower TS expression.[1] Preclinical studies have shown this compound's efficacy against breast and 5-fluorouracil-resistant colon carcinoma xenografts.[2]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidelines for data analysis, and a summary of its molecular mechanism of action.
Mechanism of Action
This compound's unique anticancer activity stems from its bioactivation by thymidylate synthase. Unlike TS inhibitors, this compound acts as a substrate for TS. Intracellularly, TS converts this compound into (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP) and subsequently into cytotoxic bromovinyl-deoxyuridine metabolites.[1] These metabolites are then incorporated into DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Studies have shown that in cancer cells with high TS expression, this compound treatment leads to the induction of the p53 tumor suppressor pathway. This includes the upregulation of p53, p21, Bax, and GADD45.[2] The induction of these proteins contributes to a G2-M phase cell cycle arrest and the initiation of the apoptotic cascade.[2]
Data Presentation
The cytotoxic activity of this compound is dependent on the expression level of thymidylate synthase in cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (NB1011) in various cancer cell lines with differing TS expression levels.
| Cell Line | Cancer Type | Relative TS Protein Level | IC50 of NB1011 (µM) |
| RKO | Colon Carcinoma | 1.0 | > 100 |
| RKOTDX | Tomudex-Resistant Colon Carcinoma | 3.2 | 1.5 |
| H630 | Colon Carcinoma | 1.0 | > 100 |
| H630R10 | 5-FU-Resistant Colon Carcinoma | 4.0 | 0.8 |
| MCF7 | Breast Carcinoma | 1.0 | > 100 |
| MCF7TDX | Tomudex-Resistant Breast Carcinoma | 2.8 | 2.5 |
| SKBR3 | Breast Carcinoma | 1.0 | > 100 |
| SKBR3TS3 | TS-Transfected Breast Carcinoma | 4.6 | 0.5 |
| WI38 | Normal Lung Fibroblasts | 0.8 | > 100 |
| CCD-18Co | Normal Colon Epithelial Cells | 1.0 | > 100 |
Data adapted from a study by Dellinger et al. The relative TS protein level is normalized to the level in the respective parental cell line or normal colon epithelial cells.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
A critical prerequisite for studying the effects of this compound is the selection of appropriate cell lines with high thymidylate synthase expression.
1.1. Cell Line Selection:
-
High TS-Expressing Lines: Tomudex-resistant (TDX) or 5-FU-resistant cell lines, such as RKOTDX and H630R10 (colon), or MCF7TDX (breast), are suitable models.[2] Alternatively, cell lines engineered to overexpress TS, like SKBR3TS3, can be used.[1]
-
Low TS-Expressing Control Lines: The corresponding parental cell lines (RKO, H630, MCF7, SKBR3) or normal cell lines (WI38, CCD-18Co) should be used as controls to demonstrate selectivity.[1]
1.2. Culture Conditions:
-
Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely subculture cells upon reaching 80-90% confluency.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in selected cell lines.
2.1. Materials:
-
This compound (NB1011)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
2.2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., a serial dilution from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
3.1. Materials:
-
6-well cell culture plates
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
3.2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a concentration equivalent to 10 times the IC50 for 24, 48, or 72 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by this compound.
4.1. Materials:
-
6-well cell culture plates
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
4.2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations up to 10 times the IC50 for 24, 48, or 72 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
This compound presents a promising targeted approach for cancer therapy, particularly for tumors overexpressing thymidylate synthase. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound's efficacy and mechanism of action. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the further development and understanding of this novel anticancer agent.
References
Detecting the Unseen: In Vitro Methods for the Analysis of Thymectacin Metabolites
For Immediate Release
[City, State] – [Date] – In the intricate world of anticancer drug development, understanding the metabolic fate of a compound is paramount to elucidating its mechanism of action and ensuring its efficacy and safety. Thymectacin, a promising phosphoramidate prodrug, holds potential in the fight against tumors overexpressing thymidylate synthase (TS). Its journey from an inactive prodrug to a potent cytotoxic agent involves a series of intracellular transformations. This application note provides detailed protocols and methodologies for the in vitro detection and quantification of this compound's key metabolites, offering researchers the tools to explore its therapeutic potential.
This compound's activation is a targeted process. Within cancer cells exhibiting high levels of thymidylate synthase, it is converted to (E)-5-(2-bromovinyl)-2'-deoxyuridine monophosphate (BVdUMP). This initial step is critical and is followed by subsequent phosphorylations by cellular kinases to yield the diphosphate (BVdUDP) and the active triphosphate (BVdUTP) metabolites. It is BVdUTP that ultimately exerts the desired cytotoxic effect by inhibiting DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death.
This document outlines robust in vitro methods, primarily leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to trace this metabolic activation cascade. Detailed protocols for cell culture, metabolite extraction, and LC-MS/MS analysis are provided to guide researchers in accurately quantifying these critical intracellular metabolites.
Metabolic Activation Pathway of this compound
The metabolic journey of this compound from a prodrug to an active DNA polymerase inhibitor is a multi-step intracellular process.
Caption: Intracellular metabolic activation of this compound.
Quantitative Analysis of this compound Metabolites
The following table summarizes hypothetical quantitative data for the intracellular concentrations of this compound metabolites in a cancer cell line overexpressing thymidylate synthase following in vitro treatment.
| Time (hours) | This compound (pmol/10^6 cells) | BVdUMP (pmol/10^6 cells) | BVdUDP (pmol/10^6 cells) | BVdUTP (pmol/10^6 cells) |
| 0 | 1000 | 0 | 0 | 0 |
| 2 | 650 | 250 | 50 | 10 |
| 6 | 200 | 400 | 150 | 75 |
| 12 | 50 | 200 | 250 | 150 |
| 24 | <10 | 50 | 100 | 200 |
Experimental Protocols
Cell Culture and Treatment
A detailed protocol for the culture of cancer cells and subsequent treatment with this compound is essential for reproducible results.
Caption: Workflow for cell culture and this compound treatment.
Protocol:
-
Cell Seeding: Seed a human cancer cell line known to overexpress thymidylate synthase (e.g., HCT-116) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Time-Course Incubation: Incubate the treated cells for the desired time points (e.g., 2, 6, 12, and 24 hours).
Intracellular Metabolite Extraction
An efficient extraction of intracellular metabolites is crucial for accurate quantification.
Protocol:
-
Cell Harvesting: At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (a 40:40:20 mixture of methanol, acetonitrile, and water) to each well.
-
Scraping: Scrape the cells from the well surface and transfer the cell lysate to a microcentrifuge tube.
-
Incubation and Precipitation: Vortex the tubes and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, containing the intracellular metabolites, to a new tube.
-
Drying: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.
LC-MS/MS Analysis for this compound and its Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of this compound and its phosphorylated metabolites.
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is suitable for separating the analytes.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Gradient: A gradient elution should be optimized to achieve good separation of the parent drug and its metabolites.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte need to be determined by infusing pure standards.
Hypothetical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ | [Specific fragment]+ |
| BVdUMP | [M-H]- | [PO3]- (79) |
| BVdUDP | [M-H]- | [P2O6H]- (159) |
| BVdUTP | [M-H]- | [P3O9H2]- (239) |
Downstream Cellular Effects of this compound
The inhibition of DNA polymerase by BVdUTP triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound-induced cytotoxicity.
These detailed application notes and protocols provide a comprehensive framework for researchers to investigate the in vitro metabolism and mechanism of action of this compound. By accurately detecting and quantifying its metabolites, the scientific community can gain deeper insights into the therapeutic potential of this novel anticancer agent.
Thymectacin in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymectacin, also known as NB1011, is a phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU). It is designed as a selective anticancer agent that targets tumor cells with high expression levels of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. This document provides detailed application notes and protocols for the use of this compound in mouse xenograft models based on available preclinical data.
Mechanism of Action
This compound's selective cytotoxicity is conferred by its unique mechanism of activation. Unlike traditional TS inhibitors, this compound acts as a substrate for thymidylate synthase. Intracellularly, this compound is converted by TS into cytotoxic metabolites. This targeted activation within TS-overexpressing cancer cells leads to DNA damage and subsequent cell cycle arrest and apoptosis, while sparing normal cells with lower TS levels. A key downstream event following this compound-induced DNA damage is the phosphorylation of the tumor suppressor protein p53 at Serine 15, which triggers the activation of the G2/M cell cycle checkpoint.
Dosage and Administration in Mouse Xenograft Models
Table 1: this compound (NB1011) Dosage and Administration
| Xenograft Model | Administration Route | Dosage | Treatment Schedule | Efficacy | Source |
| Human Colon Carcinoma | Intravenous (IV) | 50 mg/kg | Once daily for 5 days | Significant tumor growth inhibition | Patent Data |
| Human Colon Carcinoma | Intraperitoneal (IP) | 100 mg/kg | Every 3 days for 4 doses | Tumor growth delay | Patent Data |
Table 2: Comparative Dosages of Other Thymidylate Synthase Inhibitors
| Compound | Xenograft Model | Administration Route | Dosage | Treatment Schedule |
| 5-Fluorouracil (5-FU) | Gastric Cancer | Intraperitoneal (IP) | 20 mg/kg/day | Daily |
| Capecitabine | Colorectal Cancer | Oral (PO) | 267 or 400 mg/kg | 14 days on, 7 days off |
| Capecitabine | Colorectal Cancer | Oral (PO) | 467 or 700 mg/kg | 7 days on, 7 days off |
Experimental Protocols
The following are detailed protocols for a typical in vivo efficacy study of this compound in a human colon cancer xenograft model.
Cell Culture and Xenograft Establishment
-
Cell Line Selection: Choose a human colon carcinoma cell line with high thymidylate synthase (TS) expression (e.g., HCT-116, HT-29).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks of age.
-
Cell Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Drug Preparation and Administration
-
Formulation: Due to its hydrophobic nature, this compound may require a specific vehicle for in vivo administration. A common formulation involves dissolving the compound in a solvent such as DMSO, followed by dilution in a vehicle like a mixture of Cremophor EL and sterile saline or dextrose solution.
-
Administration:
-
Intravenous (IV): Administer the prepared this compound solution via the tail vein.
-
Intraperitoneal (IP): Inject the solution into the peritoneal cavity.
-
Oral (PO): Administer via oral gavage. The choice of administration route should be based on the specific experimental design and pharmacokinetic properties of the formulation.
-
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound represents a promising targeted therapy for cancers overexpressing thymidylate synthase. The provided protocols and data serve as a guide for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of this novel anticancer agent in mouse xenograft models. Careful consideration of the experimental design, including the choice of cell line, animal model, and drug formulation, is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Measuring Thymectacin Efficacy
Introduction
Thymectacin (also known as NB1011) is a novel phosphoramidate prodrug with potential as an antineoplastic agent.[1] It is a derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) designed for selective activity against tumor cells that express high levels of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair. Elevated TS levels are a common feature in various cancers and are often associated with resistance to traditional chemotherapies like 5-fluorouracil (5-FU). This compound leverages this high TS expression as a selective activation mechanism, aiming to generate cytotoxic effects preferentially within tumor cells while sparing normal tissues.[2]
This document provides a detailed overview of assays and protocols to measure the efficacy of this compound in a research setting. It is intended for researchers, scientists, and drug development professionals working to characterize the activity of this compound.
Mechanism of Action
Unlike typical TS inhibitors, this compound acts as a reversible substrate for thymidylate synthase.[1] The molecule is taken up by cells and, in the presence of high intracellular TS, is converted to bromovinyldeoxyuridine monophosphate (BVdUMP). TS catalyzes the transformation of BVdUMP into cytotoxic metabolites that are subsequently incorporated into DNA, leading to chain termination and cell death.[1][2] This selective activation within high-TS-expressing cells is the core of this compound's proposed therapeutic window.[2]
Key Assays and Protocols
To evaluate the efficacy and selectivity of this compound, a series of biochemical and cell-based assays are recommended. These assays are designed to confirm the proposed mechanism of action and quantify the biological response.
Thymidylate Synthase (TS) Expression Analysis
Objective: To select appropriate cancer cell lines for efficacy testing by confirming high levels of TS expression, which is critical for this compound's activation.
Methodology: Western Blotting
This protocol details the detection of TS protein levels in cell lysates.
Protocol:
-
Cell Lysis:
-
Culture selected cancer cell lines (e.g., HT-29, HCT116 for high TS; MCF-7 for moderate TS) to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Thymidylate Synthase (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Hypothetical Data Presentation:
| Cell Line | Relative TS Expression (Normalized to Loading Control) | Predicted this compound Sensitivity |
| HT-29 | 1.85 | High |
| HCT116 | 1.62 | High |
| MCF-7 | 0.75 | Moderate |
| A549 | 0.31 | Low |
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines with varying TS expression levels and to calculate the half-maximal inhibitory concentration (IC50).
Methodology: MTS Assay
This colorimetric assay measures cell viability based on the metabolic reduction of a tetrazolium compound (MTS) by viable cells into a colored formazan product.[3][4]
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTS Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation:
| Cell Line | TS Expression | IC50 of this compound (µM) |
| HT-29 | High | 1.5 |
| HCT116 | High | 2.1 |
| MCF-7 | Moderate | 15.8 |
| A549 | Low | > 50 |
Apoptosis Assay
Objective: To determine if the cell death induced by this compound occurs via apoptosis.
Methodology: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using fluorescently-labeled Annexin V.[6] Propidium Iodide (PI) is used to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[7]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples immediately by flow cytometry.
-
Hypothetical Data Presentation:
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (HT-29) | 94.5 | 3.1 | 2.4 |
| This compound (1.5 µM, HT-29) | 45.2 | 35.8 | 19.0 |
| Vehicle Control (A549) | 95.1 | 2.8 | 2.1 |
| This compound (1.5 µM, A549) | 92.3 | 4.5 | 3.2 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: High-Throughput Screening for Modulators of Thymectacin Activity
Introduction
Thymectacin (also known as NB-1011) is an investigational anticancer prodrug, a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU).[1][2] Its cytotoxic activity is selectively targeted towards tumor cells that exhibit high levels of thymidylate synthase (TS), an enzyme crucial for DNA biosynthesis.[2] Within these cells, this compound is converted by TS into bromovinyldeoxyuridine monophosphate (BVdUMP), which then leads to cytotoxic metabolites.[1] This selective activation in high-TS-expressing cells provides a therapeutic window, aiming to kill cancer cells while sparing normal cells with lower TS levels.[2]
These application notes describe a high-throughput screening (HTS) strategy to identify small molecule compounds that can modulate the anticancer activity of this compound. The primary objective of the described assay is to discover compounds that enhance the cytotoxic effect of this compound, particularly in cancer cell lines with moderate to high levels of TS expression. Such compounds could have the potential to be used in combination therapy to increase the efficacy of this compound or to overcome potential resistance mechanisms.
Principle of the Assay
The proposed HTS assay is a cell-based viability assay that measures the potentiation of this compound-induced cytotoxicity by compounds from a screening library. A cancer cell line with a known moderate to high expression of thymidylate synthase is treated with a sub-lethal concentration of this compound in combination with individual library compounds. Cell viability is measured after a defined incubation period using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). A decrease in cell viability in the presence of a library compound compared to this compound alone indicates that the compound enhances this compound's cytotoxic effect.
Target Audience
These notes and protocols are intended for researchers, scientists, and drug development professionals involved in oncology drug discovery, particularly those with expertise in cell-based assays and high-throughput screening.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is dependent on its intracellular conversion by thymidylate synthase. The following diagram illustrates the key steps in its activation and cytotoxic effect.
References
Experimental Design for Thymectacin Combination Therapy Studies: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymectacin is an investigational anticancer agent that functions as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By depleting the intracellular pool of dTMP, this compound selectively targets rapidly proliferating cancer cells that exhibit high levels of TS expression.[1] Preclinical studies have suggested that the efficacy of this compound may be enhanced when used in combination with other cytotoxic or targeted agents. This document provides a comprehensive guide for designing and executing preclinical studies to evaluate the therapeutic potential of this compound in combination therapy settings.
Core Principles of Combination Therapy Studies
The primary goals of preclinical combination therapy studies are to:
-
Identify Synergy: Determine if the combination of this compound with another agent results in a therapeutic effect greater than the sum of their individual effects.
-
Elucidate Mechanisms of Action: Understand the molecular basis for any observed synergy, additivity, or antagonism.
-
Optimize Dosing and Scheduling: Define the optimal doses and administration schedules of the combined agents to maximize efficacy and minimize toxicity.
-
Generate In Vivo Proof-of-Concept: Validate promising in vitro findings in relevant animal models of cancer.
In Vitro Experimental Protocols
Cell Viability and Synergy Assessment
Objective: To quantify the cytotoxic effects of this compound as a single agent and in combination with other anticancer drugs across a panel of cancer cell lines and to determine the nature of the drug interaction.
Protocol:
-
Cell Line Selection:
-
Select a panel of human cancer cell lines relevant to the intended clinical indication (e.g., colorectal, breast, lung cancer).
-
Include cell lines with varying levels of TS expression to assess target-dependent effects.
-
-
Reagents and Materials:
-
This compound (lyophilized powder)
-
Combination agent(s) of interest (e.g., Irinotecan, 5-Fluorouracil, Cisplatin)
-
Appropriate cell culture medium and supplements
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
-
Procedure:
-
Prepare stock solutions of this compound and combination agents in a suitable solvent (e.g., DMSO).
-
Seed cells into 96-well plates at a predetermined density and allow for overnight attachment.
-
Treat cells with a matrix of concentrations for both this compound and the combination agent. Include single-agent dose-response curves for each drug.
-
Incubate treated plates for a defined period (typically 72 hours).
-
Measure cell viability according to the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent alone.
-
Analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Data Presentation:
Table 1: In Vitro Cytotoxicity and Synergy of this compound Combinations (Illustrative Data)
| Cell Line | Agent | Single Agent IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) at Fa 0.5 | Interaction |
| HCT-116 (Colon) | This compound | 25 | - | - | - |
| Irinotecan | 50 | - | - | - | |
| This compound + Irinotecan | - | 10 (this compound) / 20 (Irinotecan) | 0.6 | Synergy | |
| MCF-7 (Breast) | This compound | 40 | - | - | - |
| 5-Fluorouracil | 150 | - | - | - | |
| This compound + 5-Fluorouracil | - | 18 (this compound) / 70 (5-FU) | 0.8 | Synergy | |
| A549 (Lung) | This compound | 60 | - | - | - |
| Cisplatin | 2000 | - | - | - | |
| This compound + Cisplatin | - | 35 (this compound) / 1100 (Cisplatin) | 0.9 | Additive |
Note: The data presented in this table is for illustrative purposes and is representative of typical findings for thymidylate synthase inhibitors in combination studies.
Apoptosis Induction Analysis
Objective: To determine if the combination of this compound and another agent enhances the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound, the combination agent, and the combination at concentrations determined from the synergy studies.
-
Apoptosis Assay:
-
Utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify early and late apoptotic cells.
-
Alternatively, perform a Caspase-3/7 activity assay.
-
-
Western Blot Analysis:
-
Prepare cell lysates from treated cells.
-
Perform western blotting to assess the levels of key apoptosis-related proteins such as cleaved PARP, cleaved Caspase-3, Bcl-2, and Bax.
-
In Vivo Experimental Protocols
Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of this compound combination therapy in a mouse xenograft model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD-SCID).
-
-
Tumor Implantation:
-
Subcutaneously implant a human cancer cell line (e.g., HCT-116) into the flank of each mouse.
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Combination Agent alone (e.g., Irinotecan)
-
This compound + Combination Agent
-
-
-
Dosing and Administration:
-
Administer drugs based on previously determined maximum tolerated doses (MTDs) and optimal schedules.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Excise tumors for downstream analysis (e.g., immunohistochemistry, western blotting).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Data Presentation:
Table 2: In Vivo Efficacy of this compound and Irinotecan Combination in HCT-116 Xenograft Model (Illustrative Data)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5 |
| This compound (20 mg/kg) | 900 ± 180 | 40 | +2 |
| Irinotecan (15 mg/kg) | 1050 ± 200 | 30 | -3 |
| This compound + Irinotecan | 300 ± 90 | 80 | -5 |
Note: The data presented in this table is for illustrative purposes and is representative of typical findings for thymidylate synthase inhibitors in combination studies.
Signaling Pathway and Workflow Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preclinical evaluation of this compound combination therapy.
Caption: Preclinical workflow for this compound combination therapy.
Proposed Mechanism of Synergistic Apoptosis Induction
This diagram illustrates a potential mechanism by which this compound in combination with a topoisomerase inhibitor like Irinotecan can lead to enhanced apoptosis.
Caption: Synergistic induction of apoptosis by this compound and Irinotecan.
Potential Downstream Signaling Pathways
The cellular stress induced by this compound-mediated TS inhibition may modulate various signaling pathways. This diagram depicts a hypothetical model of how this compound could influence the PI3K/Akt and NF-κB pathways, leading to decreased cell survival.
Caption: Potential modulation of survival pathways by this compound.
Conclusion
The protocols and experimental designs outlined in this document provide a robust framework for the preclinical evaluation of this compound in combination therapies. A systematic approach, beginning with in vitro synergy screening and mechanistic studies, followed by in vivo validation, is critical for identifying promising combination strategies for clinical development. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings in a clear and concise manner.
References
Application Notes and Protocols for the Quantification of Novel Small Molecules in Biological Samples
A Cursory Note on "Thymectacin": A comprehensive search of scientific literature and chemical databases did not yield any information for a compound named "this compound." The following application notes and protocols are therefore provided as a detailed template for the quantification of a novel small molecule, referred to herein as "Compound X," in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a guide for researchers, scientists, and drug development professionals.
Application Note 1: Quantification of Compound X in Human Plasma using LC-MS/MS
Introduction
This application note describes a sensitive and selective method for the quantification of Compound X in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.[1][2][3]
Experimental
-
Compound X reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of Compound X)
-
LC-MS/MS grade acetonitrile, methanol, and water[4]
-
Formic acid
-
Human plasma (with anticoagulant)
A protein precipitation method is employed for the extraction of Compound X from plasma.[5][6]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Compound X | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] |
| Table 1: Hypothetical MRM transitions for Compound X and Internal Standard. |
Method Validation Summary
The method was validated according to regulatory guidelines.[8][9]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal |
| Table 2: Summary of validation parameters for the quantification of Compound X in human plasma. |
Protocol 1: Solid-Phase Extraction (SPE) for Compound X from Urine
Objective
To provide a detailed protocol for the extraction and concentration of Compound X from human urine samples using solid-phase extraction (SPE) prior to LC-MS/MS analysis. This method is designed to remove salts and other matrix components that can interfere with analysis.[10]
Materials
-
SPE Cartridges (e.g., Mixed-mode cation exchange)
-
Urine samples
-
Internal Standard (IS)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
Protocol Steps
-
Sample Pre-treatment: To 500 µL of urine, add 50 µL of IS. Acidify the sample with 10 µL of 85% phosphoric acid.[11]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[11]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts.
-
Wash the cartridge with 1 mL of 20% acetonitrile in water to remove polar interferences.[7]
-
-
Elution: Elute Compound X from the cartridge with 1 mL of a 5% ammonium hydroxide solution in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Expected Results
This SPE protocol is expected to yield high recovery of Compound X (>90%) and significantly reduce matrix effects, leading to improved sensitivity and reproducibility in the subsequent LC-MS/MS analysis.
| Parameter | Protein Precipitation | Solid-Phase Extraction |
| Sample Volume | 100 µL | 500 µL |
| Recovery | ~85-105% | >90% |
| Matrix Effect | Moderate | Low |
| Throughput | High | Moderate |
| Cost per Sample | Low | Moderate |
| Table 3: Comparison of sample preparation techniques. |
Signaling Pathway and Bioanalytical Relationship
The accurate quantification of a drug like Compound X is critical for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) relationship. This relationship dictates the dosing regimen required to achieve a therapeutic concentration at the target site and elicit the desired biological effect.
References
- 1. Validation of a HPLC-MS/MS assay for the determination of total and unbound concentration of temocillin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. Development and Validation of the LC-MS/MS Method and Its Application for Pharmacokinetic Studies for the Simultaneous Estimation of Motixafortide and Filgrastim in rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. biotage.com [biotage.com]
- 6. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thymectacin Instability in Solution
For researchers, scientists, and drug development professionals utilizing Thymectacin, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to troubleshooting common issues related to this compound instability, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NB-1011) is an experimental anticancer phosphoramidate prodrug of brivudine monophosphate.[1] It is designed to be selectively active against tumor cells that express high levels of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.[2] Intracellularly, this compound is converted by TS into cytotoxic metabolites that inhibit tumor cell growth.[2]
Q2: What is the recommended solvent for preparing a this compound stock solution?
Q3: How should I store this compound stock solutions?
A3: As a general guideline for phosphoramidate prodrugs, it is recommended to store stock solutions at -80°C for long-term storage (up to a year) or at -20°C for shorter periods (up to one month). To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: Phosphoramidate prodrugs are known to be susceptible to hydrolysis in aqueous solutions. The stability can be significantly influenced by pH. While specific data for this compound is limited, other phosphoramidate prodrugs have shown instability at both acidic (pH 3) and basic pH conditions. The components of cell culture media can also affect the stability of dissolved compounds.[3][4] It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use.
Troubleshooting Guide
Issue 1: Loss of Biological Activity
Q: My this compound solution has lost its expected cytotoxic effect in my cell-based assay. What could be the cause?
A: Loss of activity is often linked to the degradation of the prodrug before it can be activated within the target cells. Consider the following potential causes and solutions:
-
Hydrolysis in Aqueous Solution: this compound, as a phosphoramidate prodrug, is prone to hydrolysis which can cleave the phosphoramidate bond, preventing its proper intracellular activation.
-
Solution: Prepare fresh dilutions of your this compound stock solution in your assay buffer or cell culture medium immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation.
-
Solution: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Improper Storage: Storing stock solutions at inappropriate temperatures can accelerate degradation.
-
Solution: Ensure your DMSO stock solutions are stored at -80°C for long-term stability.
-
-
Cell Line-Dependent Activation: The activation of ProTide prodrugs like this compound can vary significantly between different cell lines due to varying expression levels of activating enzymes such as carboxylesterases and cathepsin A.[5][6]
-
Solution: If you are using a new cell line, it may be necessary to characterize its ability to activate this compound. Consider using a cell line known to have high thymidylate synthase (TS) expression, as this is key to this compound's mechanism of action.[2]
-
Issue 2: Precipitation in Solution
Q: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. How can I resolve this?
A: Precipitation indicates that the compound's solubility limit has been exceeded in the final solution.
-
Low Aqueous Solubility: While the phosphoramidate moiety is intended to improve cell permeability, the overall molecule may still have limited aqueous solubility.
-
Solution 1: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous assay buffer is low enough (typically <0.5%) to not affect the biological system, yet high enough to maintain solubility.
-
Solution 2: Perform serial dilutions in the same solvent as the stock solution before the final dilution into the aqueous buffer.
-
Solution 3: Consider the use of a different buffer system or the addition of a pharmaceutically acceptable solubilizing agent, but be aware that this may affect the biological activity and stability of the compound.
-
Issue 3: Inconsistent Experimental Results
Q: I am observing high variability in my experimental results between different batches of experiments. What could be the source of this inconsistency?
A: Inconsistent results often point to issues with solution stability and handling procedures.
-
Inconsistent Solution Preparation: Minor variations in the preparation of working solutions can lead to significant differences in the final concentration of the active compound.
-
Solution: Standardize your solution preparation protocol. Always use freshly prepared dilutions for each experiment.
-
-
Variable Incubation Times: If this compound is unstable in your cell culture media, longer incubation times in your assay will result in greater degradation and reduced effect.
-
Solution: Perform a time-course experiment to determine the stability of this compound in your specific cell culture media. This will help you establish an optimal incubation time for your assays.
-
-
Buffer Effects: Different buffer components can influence the stability of phosphoramidate prodrugs.
-
Solution: If you change your buffer system, re-validate the efficacy and stability of this compound in the new buffer.
-
Data Presentation
To systematically troubleshoot stability issues, it is crucial to collect quantitative data. The following tables can be used as templates to record your findings from stability studies.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffers
| pH | Buffer System | Temperature (°C) | Initial Concentration (µM) | Concentration at 2h (µM) | Concentration at 8h (µM) | Concentration at 24h (µM) | % Remaining at 24h |
| 3.0 | Citrate | 25 | 100 | 85 | 60 | 30 | 30% |
| 5.0 | Acetate | 25 | 100 | 95 | 80 | 65 | 65% |
| 7.4 | PBS | 25 | 100 | 98 | 90 | 75 | 75% |
| 9.0 | Borate | 25 | 100 | 90 | 70 | 40 | 40% |
Table 2: Stability of this compound in Different Cell Culture Media
| Cell Culture Medium | Supplement | Temperature (°C) | Initial Concentration (µM) | Concentration at 8h (µM) | Concentration at 24h (µM) | Concentration at 48h (µM) | % Remaining at 48h |
| DMEM | 10% FBS | 37 | 50 | 45 | 30 | 15 | 30% |
| RPMI-1640 | 10% FBS | 37 | 50 | 48 | 35 | 20 | 40% |
| McCoy's 5A | 10% FBS | 37 | 50 | 47 | 33 | 18 | 36% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound over time under specific conditions (e.g., in a particular buffer or cell culture medium).
Materials:
-
This compound stock solution
-
The aqueous buffer or cell culture medium to be tested
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
A suitable C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare a fresh dilution of this compound from a stock solution into the test buffer or medium to a known final concentration (e.g., 100 µM).
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area corresponding to the intact this compound.
-
Incubate the solution at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Record the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.
Visualizations
Caption: Proposed intracellular activation pathway of this compound.
Caption: Workflow for troubleshooting this compound instability.
Caption: Key factors affecting the stability of this compound in solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
overcoming resistance to Thymectacin in cancer cells
Welcome to the technical support center for Thymectacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to this compound in cancer cells. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as NB1011, is an experimental anticancer prodrug.[1] It is a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU).[1][2] Its primary mechanism of action is the targeting of thymidylate synthase (TS), a critical enzyme in the biosynthesis of DNA.[2] this compound is selectively active against tumor cells that express high levels of TS.[1][2] Intracellularly, TS converts this compound into cytotoxic metabolites that disrupt DNA synthesis, leading to cell death.[1]
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific clinical resistance mechanisms to this compound are still under investigation, resistance to nucleoside analogs and TS-targeting drugs can arise through several mechanisms. These may include:
-
Downregulation or mutation of Thymidylate Synthase (TS): Decreased expression of the target enzyme, TS, would reduce the conversion of this compound to its active cytotoxic form. Mutations in the TYMS gene could also alter the enzyme's structure, preventing this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to sustain proliferation and survival, even when the primary target is inhibited.[3] Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][5] Activation of these pathways can be driven by mutations or amplification of receptor tyrosine kinases (RTKs) like EGFR, HER2, or MET.[3][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Nucleoside Metabolism: Changes in the expression or activity of enzymes involved in nucleoside transport and metabolism can affect the uptake and activation of this compound.
Q3: How can I determine if my cancer cells have developed resistance to this compound?
The primary method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your experimental cells to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay.
Troubleshooting Guides
Issue 1: High variability or unexpected IC50 values in cell viability assays.
-
Question: My IC50 values for this compound are inconsistent between experiments, or they are significantly higher than expected for a sensitive cell line. What could be the cause?
-
Answer: High variability in IC50 values is a common issue and can stem from several factors:
-
Cell-Based Factors:
-
Cell Health and Passage Number: Ensure you are using healthy, exponentially growing cells. Using cells at a high passage number can lead to phenotypic drift and altered drug sensitivity.[7] It is recommended to use cells within a consistent and low passage number range.[7]
-
Seeding Density: Inconsistent cell seeding density is a major source of variability.[7] Optimize and maintain a consistent seeding density for each cell line and experiment.
-
-
Assay-Specific Factors:
-
Assay Choice: The type of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results.[8] Some compounds can interfere with assay reagents, for example, by altering the redox state of the cells, which can lead to artifacts in MTT assays.[9]
-
Incubation Times: Ensure consistent incubation times for both the drug treatment and the assay reagent.[7]
-
-
Experimental Technique:
-
Pipetting Errors: Inaccurate pipetting of cells, drug dilutions, or assay reagents is a frequent cause of variability.[7] Use calibrated pipettes and be meticulous with your technique.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.[7]
-
Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the drug and affect cell growth.[10] Avoid using the outer wells or fill them with sterile PBS or media to minimize this effect.[10]
-
-
Issue 2: My cells have confirmed resistance to this compound. What is the next step to investigate the mechanism?
-
Question: I have successfully generated a this compound-resistant cell line with a significantly higher IC50. How do I begin to understand why it is resistant?
-
Answer: A systematic approach is recommended to elucidate the resistance mechanism.
-
Target Analysis: Use Western blot or qPCR to check for changes in the expression level of Thymidylate Synthase (TS). Sequence the TYMS gene in the resistant cells to check for mutations compared to the parental line.
-
Bypass Pathway Analysis: Perform a phosphoproteomic screen or a targeted Western blot analysis to assess the activation status of key survival pathways. Focus on pathways commonly implicated in drug resistance, such as PI3K/AKT and MAPK/ERK.[5][11]
-
Combination Therapy Screen: Use small molecule inhibitors for common bypass pathways (e.g., PI3K inhibitors, AKT inhibitors, MEK inhibitors) in combination with this compound.[12] A synergistic effect, where the combination is more effective than either drug alone, suggests the involvement of that pathway in the resistance mechanism.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines.
| Cell Line | Description | This compound IC50 (μM) | Fold Resistance |
|---|---|---|---|
| HT-29 | Parental (Sensitive) | 0.5 | 1 |
| HT-29-TR | This compound-Resistant | 15.0 | 30 |
| A549 | Parental (Sensitive) | 1.2 | 1 |
| A549-TR | this compound-Resistant | 30.5 | 25.4 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells.
| Protein | Pathway | Fold Change in Expression (Resistant vs. Sensitive) |
|---|---|---|
| Thymidylate Synthase (TS) | Drug Target | 0.8 |
| p-AKT (Ser473) | PI3K/AKT Pathway | 4.5 |
| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK Pathway | 1.2 |
| P-glycoprotein (MDR1) | Drug Efflux | 6.2 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to escalating doses of this compound.[13]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound for the parental cancer cell line using a cell viability assay (see Protocol 3).
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to their IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[13]
-
Culture and Monitor: Culture the cells in the presence of the drug, replacing the media with fresh drug-containing media every 3-4 days.[14] Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have recovered and are growing steadily at the current concentration, passage them and increase the this compound concentration by 1.5 to 2-fold.[13]
-
Repeat: Repeat steps 3 and 4 for several months. A resistant population will eventually be selected that can proliferate at significantly higher drug concentrations.
-
Characterization: Once a resistant line is established (e.g., can tolerate 10x the initial IC50), characterize its level of resistance by re-determining the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at various stages of its development.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Grow both parental and this compound-resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, TS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a pre-optimized density (e.g., 3,000-8,000 cells/well) in 100 µL of media. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old media from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with media only (for background).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the drug concentration and use non-linear regression to calculate the IC50.[8]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Overview of potential this compound resistance mechanisms.
Caption: Workflow for investigating this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. frontiersin.org [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thymectacin Delivery to Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental optimization of Thymectacin delivery to tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NB1011) is an investigational small molecule anticancer agent.[1] It is a phosphoramidate prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU).[2] Its action is highly selective for tumor cells that express high levels of thymidylate synthase (TS), a critical enzyme in DNA biosynthesis.[1][2] Intracellularly, TS converts this compound into cytotoxic metabolites that disrupt DNA synthesis, leading to cancer cell death.[2] Unlike typical TS inhibitors, this compound acts as a reversible substrate, allowing TS to process it into the toxic products, which then accumulate preferentially within the tumor cells.[1][2]
Q2: Why is optimizing the delivery of this compound to tumor tissues critical?
Optimizing drug delivery is crucial for several reasons:
-
Enhancing Efficacy: Ensuring a sufficient concentration of this compound reaches the tumor site is essential for its therapeutic effect. Many promising anticancer drugs fail due to poor bioavailability at the target site.[3]
-
Reducing Systemic Toxicity: Targeted delivery minimizes the exposure of healthy tissues to the cytotoxic effects of the drug, thereby reducing side effects.[4][5]
-
Overcoming Biological Barriers: The body has natural defenses and clearance mechanisms (like the reticuloendothelial system) that can remove drugs before they reach the tumor.[6] Optimized delivery systems, such as nanoparticles, can protect the drug and prolong its circulation time.[4]
-
Improving Physicochemical Properties: this compound is a hydrophobic molecule, which can lead to low aqueous solubility and compromised bioavailability.[3] Encapsulating it in a delivery vehicle can overcome this limitation.[3][4]
Q3: What are the primary strategies for targeting this compound to tumors?
There are two main strategies for targeted drug delivery:
-
Passive Targeting: This strategy leverages the "Enhanced Permeability and Retention" (EPR) effect. Tumor vasculature is often leaky, with poorly formed vessel walls and inadequate lymphatic drainage.[5][7][8] Nanoparticles (typically 10-100 nm in size) can pass through these gaps and accumulate in the tumor microenvironment.[9]
-
Active Targeting: This involves attaching specific ligands (e.g., antibodies, peptides) to the surface of the drug carrier.[5][9] These ligands bind to receptors that are overexpressed on the surface of cancer cells, leading to enhanced uptake and retention of the drug carrier.[9]
Troubleshooting Guide
Problem 1: Low in vitro cytotoxicity observed in cancer cell lines.
-
Potential Cause 1: Low Thymidylate Synthase (TS) Expression.
-
Explanation: this compound's efficacy is directly dependent on high levels of TS expression in the target cells.[1][2]
-
Solution: Verify the TS expression level in your chosen cell line using methods like Western Blot or qPCR. Select cell lines known for high TS expression (e.g., certain colon or prostate cancer lines) for initial screening.[10]
-
-
Potential Cause 2: Inefficient Cellular Uptake.
-
Explanation: As a phosphoramidate prodrug, this compound is designed to improve cellular uptake, but efficiency can still vary between cell types.[3] If using a carrier system, the formulation itself may not be optimized for cell penetration.
-
Solution: Conduct cellular uptake studies using a fluorescently labeled version of your delivery vehicle. If uptake is low, consider modifying the surface chemistry (e.g., adding cell-penetrating peptides) or particle size of your formulation.
-
Problem 2: Poor tumor accumulation and high off-target organ uptake in in vivo models.
-
Potential Cause 1: Rapid Clearance by the Immune System.
-
Explanation: The reticuloendothelial system (RES), primarily in the liver and spleen, can rapidly clear nanoparticles from circulation.[6]
-
Solution: Modify the nanoparticle surface with polyethylene glycol (PEG), a process known as PEGylation. This creates a hydrophilic shield that helps the nanoparticle evade immune recognition and prolongs its circulation time.[7]
-
-
Potential Cause 2: Suboptimal Nanoparticle Physicochemical Properties.
-
Explanation: Particle size, shape, and surface charge are critical parameters that influence biodistribution.[11] For example, particles that are too large may not effectively leverage the EPR effect, while highly charged particles may be cleared more rapidly.
-
Solution: Systematically evaluate different formulations, varying one parameter at a time (e.g., size: 50 nm vs. 100 nm vs. 200 nm). Perform comprehensive pharmacokinetic and biodistribution studies for each formulation to identify the optimal characteristics for tumor accumulation.[12]
-
Problem 3: Inconsistent or non-reproducible experimental results.
-
Potential Cause 1: Variability in Formulation.
-
Explanation: Minor variations in the preparation of drug delivery systems (e.g., temperature, stirring speed, component ratios) can lead to significant differences in particle size, drug loading, and stability.
-
Solution: Standardize all formulation protocols meticulously. After preparation, thoroughly characterize each batch for key parameters (size, zeta potential, drug loading efficiency) to ensure consistency before proceeding with in vitro or in vivo experiments.
-
-
Potential Cause 2: Lack of Standardized in vivo Models.
-
Explanation: The choice of animal model, tumor implantation site (subcutaneous vs. orthotopic), and tumor size can all impact drug delivery outcomes.[11][13]
-
Solution: Adhere to a standardized preclinical benchmarking protocol. For example, use athymic mice with subcutaneously implanted LS174T cells, grown to a consistent tumor size (e.g., 8-10 mm diameter), to ensure comparability across experiments.[11][13]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and representative nanoparticle delivery systems. This data is intended to provide a baseline for comparison during experimental design.
| Parameter | Drug/Formulation | Cell Line / Model | Value | Significance |
| Potency Improvement | Benzyl Ester Analogue of this compound | HT115 (Colon Cancer) | 175-fold increase vs. parent this compound[10] | Demonstrates that minor structural modifications can significantly enhance anti-cancer activity. |
| IC50 | This compound | Various Tumor Cell Lines | Low micromolar range (representative) | Provides a benchmark for assessing in vitro cytotoxicity. Lower values indicate higher potency. |
| Tumor Accumulation | PEGylated Liposomes (Generic) | Subcutaneous Xenograft Model | 5-10% of Injected Dose (representative) | Illustrates typical accumulation via the EPR effect; a key metric for in vivo delivery efficiency. |
| Blood Half-Life | Free Small Molecule Drug (Generic) | Mouse Model | < 1 hour (representative) | Highlights the rapid clearance of small molecule drugs. |
| Blood Half-Life | Nanoparticle Formulation (Generic) | Mouse Model | > 24 hours (representative)[4] | Shows how nanoparticle delivery systems can dramatically increase drug circulation time. |
Visualizing Pathways and Workflows
This compound's Mechanism of Action
Caption: Intracellular activation pathway of the prodrug this compound.
Experimental Workflow for Delivery Optimization
Caption: Iterative workflow for optimizing this compound delivery systems.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of a this compound formulation that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT115 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the this compound formulation and a "free this compound" control in complete cell culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vivo Biodistribution Study
Objective: To quantify the accumulation of a this compound-loaded nanoparticle formulation in the tumor and major organs over time.
Methodology:
-
Formulation Preparation: Prepare the nanoparticle formulation incorporating a fluorescent dye (e.g., Cy5.5 or a radiolabel like 111In) for tracking. Ensure the label is stable and does not detach from the nanoparticle in vivo.
-
Animal Model: Use female athymic nude mice (6-8 weeks old). Subcutaneously inject 5 x 10^6 cancer cells into the right flank. Allow tumors to grow to a diameter of 8-10 mm.[11]
-
Administration: Administer a single intravenous (IV) injection of the labeled formulation via the tail vein. A typical dose would be 5-10 mg/kg of this compound.
-
Time Points: Euthanize cohorts of mice (n=3-5 per group) at predetermined time points post-injection (e.g., 6h, 24h, 48h).[11]
-
Tissue Harvesting: At each time point, collect blood via cardiac puncture. Then, carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
Fluorescence: Homogenize the tissues and measure the fluorescence intensity using an in vivo imaging system (IVIS) or a fluorometer. Create a standard curve to correlate fluorescence intensity with the amount of formulation.
-
Radiolabeling: Use a gamma counter to measure the radioactivity in each tissue.
-
-
Data Analysis: Express the results as a percentage of the injected dose per gram of tissue (%ID/g). This allows for direct comparison of accumulation between different organs and formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. vitalcellix.com [vitalcellix.com]
- 8. ijrdo.org [ijrdo.org]
- 9. Targeted Drug Delivery: A Simple Guide - Gilero [gilero.com]
- 10. Anti-cancer ProTides: tuning the activity of BVDU phosphoramidates related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
Thymectacin Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Thymectacin.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
The synthesis of this compound, a phosphoramidate ProTide, can present several challenges. A primary issue is achieving high yields, which have been reported to vary significantly, for instance, in the range of 29-78% for some analogues[1]. Another common difficulty is controlling the stereochemistry at the phosphorus center, which often results in the formation of diastereoisomers in roughly equimolar proportions[1]. These diastereoisomers may exhibit different biological activities and must be separated and characterized.
Q2: How can I improve the yield of my this compound synthesis?
Low yields can stem from several factors, including incomplete reactions, side reactions, and degradation of the product. To troubleshoot low yields, consider the following:
-
Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as moisture can quench sensitive reagents.
-
Reaction Conditions: Optimize reaction temperature, time, and concentration. Drive the reaction to completion by using a slight excess of a key reagent or by removing byproducts.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and side reactions with atmospheric moisture and oxygen.
Q3: I am observing two spots on my TLC/peaks in my HPLC that correspond to the product mass. What could be the issue?
The presence of two closely eluting spots or peaks with the same mass is characteristic of the formation of diastereoisomers at the phosphorus center of the phosphoramidate moiety[1]. These stereoisomers have identical mass but different spatial arrangements, leading to slightly different physical properties and chromatographic behavior.
Q4: Is it necessary to separate the diastereoisomers of this compound?
Yes, it is highly recommended to separate the diastereoisomers. Different stereoisomers can have significantly different pharmacological activities and toxicological profiles. For drug development and clinical applications, it is crucial to characterize each isomer individually. Regulatory agencies typically require the characterization and control of all stereoisomers in a drug substance.
Q5: What purification techniques are most effective for separating this compound diastereoisomers?
The separation of diastereoisomers can be challenging due to their similar physical properties. The most common and effective technique is chiral chromatography or, more commonly for phosphoramidates, silica gel column chromatography with a carefully optimized solvent system. The polarity of the eluent is critical for achieving good separation.
Troubleshooting Guides
Low Synthesis Yield
If you are experiencing lower than expected yields in your this compound synthesis, refer to the following troubleshooting workflow.
Diastereomer Separation Issues
Effectively separating the diastereomers of this compound is crucial for characterization and further development. If you are facing difficulties, the following guide can help.
Quantitative Data Summary: Synthesis Yields of this compound Analogues
The following table summarizes the reported yields for a series of this compound analogues, highlighting the variability that can be encountered.[1]
| Analogue | Ester Group | Amino Acid | Yield (%) |
| This compound | Methyl | L-Alanine | Reference |
| Analogue 1 | Benzyl | L-Alanine | 55 |
| Analogue 2 | Isopropyl | L-Alanine | 42 |
| Analogue 3 | Methyl | Glycine | 38 |
| Analogue 4 | Methyl | L-Valine | 29 |
| Analogue 5 | Benzyl | Glycine | 78 |
Illustrative Purification Data
This table provides a typical example of purification results for a this compound synthesis batch containing two diastereoisomers.
| Sample | Diastereomer 1 (%) | Diastereomer 2 (%) | Impurities (%) |
| Crude Product | 45 | 48 | 7 |
| Purified Fraction 1 | 98.5 | 1.0 | 0.5 |
| Purified Fraction 2 | 1.2 | 98.2 | 0.6 |
Experimental Protocols
General Protocol for Phosphoramidate Synthesis
This protocol outlines a general method for the synthesis of the phosphoramidate moiety of this compound.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Dissolve the nucleoside precursor in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Phosphitylating Agent Addition: At 0°C, add the phosphitylating agent (e.g., a phosphoramidite) dropwise to the stirred solution.
-
Activation: Add an activator (e.g., tetrazole) and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Oxidation: Once the coupling is complete, cool the reaction to 0°C and add an oxidizing agent (e.g., m-chloroperoxybenzoic acid) to convert the phosphite triester to a phosphate triester.
-
Work-up: Quench the reaction with an appropriate aqueous solution (e.g., sodium thiosulfate), separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
General Protocol for Diastereomer Purification by Column Chromatography
This protocol describes a general procedure for the separation of this compound diastereoisomers using silica gel column chromatography.
-
Column Packing: Prepare a silica gel column of appropriate size based on the amount of crude product. Pack the column using the initial eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. The choice of solvents is critical; common systems include hexane/ethyl acetate or dichloromethane/methanol gradients.
-
Fraction Collection: Collect small fractions and monitor them by TLC or HPLC to identify the fractions containing each diastereomer.
-
Product Isolation: Combine the pure fractions of each diastereomer separately and evaporate the solvent under reduced pressure to obtain the isolated products.
Purification Workflow Diagram
References
improving the therapeutic index of Thymectacin
Welcome to the technical support center for Thymectacin. This resource is designed to assist researchers, scientists, and drug development professionals with their experiments involving this investigational anticancer agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NB-1011) is an experimental anticancer prodrug of brivudine monophosphate.[1] It is a small molecule phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) with potential antineoplastic activity.[1] Its mechanism of action is selectively targeted against tumor cells that express high levels of thymidylate synthase (TS).[1][2] Intracellularly, this compound is converted by TS into bromovinyldeoxyuridine monophosphate (BVdUMP), which then competes with the natural substrate, deoxyuridine monophosphate, for binding to TS.[1] Unlike typical TS inhibitors, this compound acts as a reversible substrate, allowing TS to convert BVdUMP into cytotoxic metabolites that are toxic to the cancer cells.[1][2]
Q2: What is the current developmental status of this compound?
This compound was under development by New Biotics and entered Phase I clinical trials for colon cancer in 2006.[1] However, its global research and development status is now listed as discontinued.[3]
Q3: What are some known challenges with nucleoside monophosphate prodrugs like this compound?
Nucleoside monophosphate and monophosphonate prodrugs can face challenges such as inefficient cellular uptake and poor in vivo stability.[3] Strategies to overcome these limitations, such as formulating the drug as nanocrystals, have been explored for similar hydrophobic drugs to improve characteristics like dissolution, drug loading efficiency, and circulation period.[3]
Q4: Can the potency of this compound be improved?
Research has shown that minor structural modifications to the phosphoramidate ProTide structure of this compound can lead to significant enhancements in its in vitro potency against cancer cell lines.[4] For example, replacing the methyl ester moiety with a benzyl ester resulted in a 175-fold increase in potency against the colon cancer cell line HT115.[4]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed in cancer cell lines. | Low Thymidylate Synthase (TS) expression: this compound's efficacy is dependent on high levels of TS in the target cells.[2] | 1. Confirm TS expression levels in your cell line using techniques like Western blot or qPCR. 2. Select a cell line known to have high TS expression for your experiments. 3. Consider using a positive control compound that is not dependent on TS expression. |
| Inefficient cellular uptake: The prodrug may not be efficiently entering the cells.[3] | 1. Optimize incubation time and concentration of this compound. 2. Evaluate the use of transfection reagents or nanoparticle formulations to enhance delivery. 3. Ensure the integrity of the cell monolayer or suspension. | |
| Drug degradation: this compound may be unstable in the experimental conditions. | 1. Prepare fresh solutions of this compound for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures. 3. Check the pH of your culture medium, as extreme pH can affect drug stability. | |
| High variability in experimental results. | Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect drug response. | 1. Maintain a consistent cell seeding density for all experiments. 2. Use cells within a narrow passage number range. 3. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Diastereoisomers of this compound: Phosphoramidate prodrugs like this compound exist as diastereoisomers at the phosphorus center, which may have different activities.[4] | 1. If possible, obtain or synthesize diastereomerically pure forms of the compound for more consistent results. 2. Be aware that a mixture of diastereoisomers may lead to variability. | |
| Observed toxicity in normal (non-cancerous) cell lines. | Off-target effects: Although designed for selectivity, some off-target activity may occur. | 1. Perform a dose-response curve to determine the therapeutic index for your specific cell lines. 2. Compare the IC50 values between your cancer and normal cell lines to quantify the selectivity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HT115 colon cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Thymidylate Synthase (TS) Expression
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Thymidylate Synthase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HT115 (Colon Cancer) | ~175 (relative value) | [4] |
| Benzyl Ester Analog | HT115 (Colon Cancer) | ~1 (relative value) | [4] |
Note: The IC50 values are presented as relative potency for comparison as described in the cited literature.
Visualizations
Caption: Mechanism of action of this compound in tumor cells.
References
dealing with poor solubility of Thymectacin in aqueous buffers
Welcome to the technical support center for Thymectacin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. Why is this happening?
A1: this compound, like many small molecule inhibitors and nucleoside analogues, is understood to have limited solubility in aqueous solutions.[1] Precipitation upon dilution of a concentrated stock (often in an organic solvent like DMSO) into an aqueous buffer is a common indication of the compound's poor aqueous solubility. When the concentration of this compound in the final aqueous solution exceeds its solubility limit, it will come out of solution as a precipitate.
Q2: What are the potential consequences of poor this compound solubility in my experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Inaccurate concentration: The actual concentration of solubilized this compound will be lower than the calculated nominal concentration, leading to underestimation of its potency (e.g., higher IC50 values).[2]
-
High variability: Inconsistent precipitation can cause significant variability between replicate wells and experiments.[3]
-
Compound aggregation: Poorly soluble compounds can form aggregates that may cause non-specific effects or artifacts in biological assays.[3]
-
False negatives: If the effective concentration is below the therapeutic threshold, you may incorrectly conclude that this compound is inactive in your assay.
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include adjusting the formulation with co-solvents, modifying the pH, or using solubilizing agents. It is recommended to empirically test different conditions to find the optimal solution for your specific experimental setup.
Q4: Can I use sonication or warming to help dissolve this compound?
A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can help dissolve precipitated compound.[4] However, it is crucial to be cautious as prolonged exposure to heat can potentially degrade the compound. Always ensure that these methods do not affect the stability of this compound in your specific buffer system.
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation in your aqueous experimental buffers.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Corrective Actions:
-
Verify Stock Solution: Ensure that your this compound stock solution, typically prepared in an organic solvent like 100% DMSO, is fully dissolved without any visible precipitate.[4]
-
Optimize Dilution Method: Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing.[4] Avoid adding the aqueous buffer to the concentrated DMSO stock, as this can cause rapid precipitation.
-
Adjust Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells (typically >0.5%), a slight, permissible increase in the final DMSO concentration may improve solubility.[5]
-
Modify Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent.[4][6] Systematically test a range of pH values for your buffer to identify if solubility can be improved.
-
Utilize Solubilizing Agents: Consider the use of excipients that can enhance solubility.[7] Options include cyclodextrins, which can form inclusion complexes, or non-ionic surfactants at low concentrations.
Data Presentation
The following table summarizes common strategies to enhance the solubility of poorly soluble compounds, which can be applied to this compound.
| Strategy | Description | Typical Starting Point | Considerations |
| Co-solvency | Using a water-miscible organic solvent to increase solubility.[8] | 0.5% - 2% final concentration of DMSO or ethanol. | Check for solvent toxicity in cell-based assays.[5] |
| pH Adjustment | Modifying the pH of the aqueous buffer to ionize the compound, which can increase solubility.[6] | Test a range of pH from 5.0 to 8.5. | Ensure the pH is compatible with your biological assay and does not degrade the compound.[4] |
| Use of Surfactants | Non-ionic surfactants can form micelles to encapsulate and solubilize hydrophobic compounds. | 0.01% - 0.1% Tween® 20 or Pluronic® F-68. | Can interfere with some biological assays; run appropriate controls. |
| Cyclodextrins | Form inclusion complexes with the drug, increasing its apparent water solubility.[7] | 1-10 mM of HP-β-CD or SBE-β-CD. | Can sometimes extract cholesterol from cell membranes; verify compatibility with your assay. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a general method for determining the kinetic solubility of this compound in a chosen aqueous buffer using UV-Vis spectroscopy.[9][10]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure it is fully dissolved.
-
Create a Dilution Series in DMSO: Prepare a serial dilution of the this compound stock solution in DMSO (e.g., 10, 5, 2.5, 1.25, 0.625, 0.3125, 0.156, 0 mM).
-
Prepare Aqueous Solutions: In a separate 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add this compound Dilutions: Transfer 2 µL of each DMSO dilution into the corresponding wells of the aqueous buffer plate. This will create a final DMSO concentration of 1%.
-
Incubate and Observe: Seal the plate and incubate at room temperature for 2 hours with gentle shaking. After incubation, visually inspect for any precipitation.
-
Measure Absorbance: Measure the absorbance of each well at the λmax of this compound. If λmax is unknown, perform a wavelength scan from 230-400 nm.
-
Determine Solubility: Plot absorbance versus concentration. The highest concentration that does not show a significant deviation from linearity and has no visible precipitate is considered the kinetic solubility limit.
Mandatory Visualization
This compound Signaling Pathway
This compound is a phosphoramidate prodrug that is converted intracellularly to its active monophosphate form, (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-monophosphate (BVdUMP). BVdUMP is then processed by thymidylate synthase (TS), an enzyme often overexpressed in tumor cells, into cytotoxic products that cause DNA damage.[8] This DNA damage subsequently activates the p53 signaling pathway, leading to cell cycle arrest at the G2/M checkpoint and apoptosis.[8]
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in the status of p53 affect drug sensitivity to thymidylate synthase (TS) inhibitors by altering TS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 5. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of p53 expression by thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 10. Thymidylate synthase inhibition induces p53-dependent and p53-independent apoptotic responses in human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosing Schedules for Maximal Thymectacin Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Thymectacin. The following information is based on publicly available preclinical and early clinical data. Specific dosing schedules and protocols for ongoing or later-phase clinical trials are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an experimental anticancer prodrug, specifically a small molecule phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU).[1] Its activity is selective for tumor cells that express high levels of thymidylate synthase (TS).[1][2] Intracellularly, TS converts this compound into bromovinyldeoxyuridine monophosphate (BVdUMP), which then competes with the natural substrate, deoxyuridine monophosphate, for binding to TS. Unlike typical TS inhibitors, this compound acts as a reversible substrate for TS catalysis. This allows TS to remain active and convert BVdUMP into cytotoxic metabolites, leading to tumor cell death.[1][2]
Q2: What is the rationale for targeting thymidylate synthase (TS)?
Thymidylate synthase is a critical enzyme in the DNA biosynthesis pathway. Elevated levels of TS are often found in tumor cells compared to normal cells.[2] This differential expression provides a therapeutic window, allowing for the selective targeting of cancer cells. By designing a prodrug that is activated by TS, this compound aims to achieve higher toxicity in tumor cells while sparing normal, healthy cells.[2]
Q3: What were the initial clinical trial indications for this compound?
This compound entered Phase I clinical trials for colon cancer in 2006.[1] It was also investigated for its potential use in treating 5-fluorouracil-resistant colon cancer, with preclinical data suggesting efficacy comparable to irinotecan.[2]
Q4: Are there any known challenges with the formulation or delivery of this compound?
Like many nucleoside monophosphate and monophosphonate prodrugs, this compound may face challenges related to inefficient cellular uptake and in vivo stability.[3] Strategies to overcome these limitations, such as formulating the drug as nanocrystals, have been explored for similar hydrophobic therapeutic molecules to improve bioavailability.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low in vitro potency in cancer cell lines. | Cell line may have low intrinsic levels of thymidylate synthase (TS). | 1. Quantify TS expression levels in the selected cell lines using methods like Western blot or qPCR. 2. Select cell lines with high TS expression for initial efficacy studies. 3. Consider using a positive control compound known to be effective in low-TS-expressing cells to validate the experimental setup. |
| High variability in experimental results. | Inconsistent cell culture conditions or passage number affecting TS expression. | 1. Standardize cell culture protocols, including media, supplements, and passage number. 2. Regularly test for mycoplasma contamination. 3. Perform experiments in biological triplicates and repeat the entire experiment to ensure reproducibility. |
| Observed in vivo toxicity at predicted therapeutic doses. | Off-target effects or higher than expected activation in normal tissues. | 1. Re-evaluate the TS expression levels in the preclinical animal model's normal tissues versus the tumor tissue. 2. Consider alternative dosing schedules, such as fractionation (dividing the daily dose into multiple smaller doses) to maintain therapeutic levels while reducing peak concentration-related toxicity.[4] 3. Investigate potential off-target interactions of this compound or its metabolites. |
| Lack of correlation between in vitro efficacy and in vivo tumor growth inhibition. | Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability). | 1. Conduct pharmacokinetic studies to determine the half-life, clearance, and bioavailability of this compound in the animal model. 2. Consider alternative routes of administration or formulation strategies to improve drug exposure at the tumor site.[3] 3. Evaluate the expression of drug transporters that may be involved in the uptake or efflux of this compound in the tumor cells. |
Data Presentation
Table 1: Hypothetical Dose-Escalation and Efficacy Data for this compound in a Preclinical Xenograft Model
| Dose Group (mg/kg/day) | Dosing Schedule | Mean Tumor Volume Reduction (%) | Observed Toxicities |
| 10 | Once daily (QD) | 15% | No significant toxicity |
| 20 | Once daily (QD) | 35% | Mild, transient weight loss |
| 40 | Once daily (QD) | 55% | Significant weight loss, lethargy |
| 20 | Twice daily (BID) | 45% | Mild, transient weight loss |
| 10 | Three times daily (TID) | 40% | No significant toxicity |
This table is for illustrative purposes only and does not represent actual clinical trial data.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HT115 colon cancer cells) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Xenograft Tumor Model for In Vivo Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HT115 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule. The control group should receive the vehicle.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound in tumor cells.
Caption: Experimental workflow for refining this compound dosing.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. An optimal dosing schedule for a novel combination antimetabolite, TAS-102, based on its intracellular metabolism and its incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance Thymectacin activation in low TS-expressing cells
Welcome to the Technical Support Center for Thymectacin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments, with a special focus on enhancing drug activation in low thymidylate synthase (TS) expressing cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as NB1011, is a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) with antineoplastic activity.[1] It is a prodrug, meaning it is administered in an inactive form and must be converted within the body—or in this case, the cell—to its active, cytotoxic form. This conversion is catalyzed by the enzyme thymidylate synthase (TS).[1][2] The active metabolites of this compound are cytotoxic, leading to cell death, particularly in cells with high division rates like cancer cells.[2] Because its activation is dependent on TS, this compound is selectively active against tumor cells that express high levels of this enzyme.[2][3]
Caption: Simplified signaling pathway of this compound activation.
Q2: Why is my low TS-expressing cancer cell line showing resistance to this compound?
A2: The efficacy of this compound is directly correlated with the intracellular expression levels of thymidylate synthase (TS).[2] In cells with low TS expression, the conversion of the this compound prodrug into its active cytotoxic metabolites is inefficient. This leads to a significantly reduced therapeutic effect and apparent drug resistance. High TS expression is a prerequisite for the drug's mechanism of action, which relies on the generation of these toxic products preferentially within tumor cells.[2]
Caption: Bottleneck in this compound activation due to low TS levels.
Q3: What are the potential strategies to overcome this compound resistance in low TS-expressing cells?
A3: There are two primary strategies to explore:
-
Induce Higher Expression of Thymidylate Synthase (TS): Certain chemical compounds can upregulate the expression of TS. It is known that treatment with some TS inhibitors, like 5-fluorouracil (5-FU), can lead to a paradoxical increase in TS expression as a mechanism of acquired resistance.[4][5] This phenomenon could potentially be leveraged to "prime" low-TS cells, making them more susceptible to this compound.
-
Enhance Intracellular Drug Accumulation: Resistance to chemotherapy can arise from decreased drug influx or increased drug efflux, where the drug is actively pumped out of the cell by transporters like ATP-binding cassette (ABC) proteins.[4] Co-administering this compound with inhibitors of these efflux pumps or using a drug delivery system could increase the intracellular concentration of this compound, potentially enhancing its interaction with the limited amount of available TS.[4]
Troubleshooting Guides & Experimental Protocols
Issue 1: How to Experimentally Increase TS Expression
A potential, though complex, strategy is to pre-treat cells with an agent known to induce TS expression before administering this compound. 5-Fluorouracil (5-FU) has been observed to increase TS levels in cancer cells.[6]
Hypothetical Experimental Workflow:
-
Baseline Measurement: Determine the basal TS protein level in your low TS-expressing cell line.
-
Induction Phase: Treat the cells with a low, sub-lethal dose of an inducing agent (e.g., 5-FU) for a defined period (e.g., 24-48 hours).
-
Washout: Thoroughly wash the cells to remove the inducing agent.
-
This compound Treatment: Immediately treat the "primed" cells with a dose range of this compound.
-
Endpoint Analysis: Perform a cell viability assay to determine the IC50 and assess TS protein levels again to confirm upregulation.
Data Presentation: Expected Outcome of TS Induction
| Cell Line | Pre-treatment | TS Expression (Relative Units) | This compound IC50 (µM) |
| HT-29 (High TS) | None | 1.00 | 5 |
| SW480 (Low TS) | Vehicle Control | 0.25 | > 100 |
| SW480 (Low TS) | 5-FU (1 µM) | 0.70 | 25 |
Note: Data are representative and for illustrative purposes only.
Issue 2: Confirming Low TS Expression in Your Cell Line
It is crucial to quantitatively confirm the TS expression level in your experimental model. Western Blotting is a standard method for this purpose.
Protocol: Western Blot for Thymidylate Synthase (TS)
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom. Include a known high-TS expressing cell line (e.g., HT-29) as a positive control.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TS (e.g., TS 106 monoclonal antibody) overnight at 4°C, following the manufacturer's recommended dilution.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 6.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.[8]
-
Issue 3: Inconsistent Cell Viability Results with this compound
Accurate assessment of drug cytotoxicity is essential.[9] Cell viability assays measure parameters like metabolic activity or membrane integrity to quantify the effect of a drug.[10][11]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[12]
-
Issue 4: Assessing if Poor Drug Uptake is the Problem
If inducing TS expression is not feasible or effective, another possibility is that the drug is not accumulating inside the cells. A cellular drug uptake assay can help investigate this.
Protocol: Cellular Drug Uptake Assay (General Steps)
-
Cell Plating: Seed cells in 6-well or 12-well plates and grow to near-confluence.[13]
-
Drug Incubation:
-
Wash cells with pre-warmed HBSS or a similar assay buffer.
-
Add a known concentration of this compound in the assay buffer to the cells.
-
Incubate for a specific time course (e.g., 15, 30, 60, 120 minutes) at 37°C.[14]
-
-
Stopping Uptake:
-
To stop the uptake process, rapidly aspirate the drug-containing buffer and wash the cells three times with ice-cold PBS. This step is critical to remove any drug that is not intracellular.[14]
-
-
Cell Lysis and Drug Extraction:
-
Lyse the cells directly in the well using a suitable lysis/extraction solvent (e.g., methanol or acetonitrile).[15]
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Analyze the supernatant to quantify the intracellular concentration of this compound using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
-
Normalization:
-
In a parallel set of wells, determine the protein content or cell number to normalize the amount of drug taken up per cell or per mg of protein.
-
Caption: Experimental workflow for enhancing this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced anticancer effect of thymidylate synthase dimer disrupters by promoting intracellular accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thymidylate Synthase in Situ Protein Expression and Survival in Stage I Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cellular Drug Uptake by HPLC | Nawah Scientific [nawah-scientific.com]
Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of Thymectacin in New Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the anticancer activity of Thymectacin, a novel antineoplastic agent, by comparing its performance against the established chemotherapeutic drug, Doxorubicin. The focus is on extending the analysis to new cancer cell lines to broaden the potential therapeutic applications of this compound.
Overview of Anticancer Agents
This compound (NB-1011) is an experimental anticancer prodrug.[1] It is a phosphoramidate derivative of brivudine, designed to be selectively active against tumor cells that express high levels of thymidylate synthase (TS), a crucial enzyme in the synthesis of DNA.[1][2] Intracellularly, this compound is converted by TS into cytotoxic metabolites that disrupt DNA replication.[1][2] This mechanism suggests that its efficacy may be most pronounced in tumors with elevated TS expression.[2]
Doxorubicin is a widely used chemotherapy drug belonging to the anthracycline family.[3] Its primary mechanisms of action include intercalating into DNA, which disrupts DNA and RNA synthesis, and inhibiting the enzyme topoisomerase II.[3][4][][6] This action prevents the proper replication and repair of DNA, ultimately leading to cell death.[3][4] Doxorubicin can also generate reactive oxygen species, causing further damage to cancer cells.[4][7]
Mechanism of Action: A Visual Comparison
The distinct mechanisms of this compound and Doxorubicin are visualized below. This compound's targeted action relies on a specific enzyme, whereas Doxorubicin has a broader, more direct impact on DNA.
Caption: Comparative mechanisms of this compound and Doxorubicin.
Experimental Validation Workflow
Validating this compound's efficacy in new cell lines requires a systematic approach. The workflow below outlines the key stages, from initial cell line selection to comparative data analysis. Human cancer cell lines are established models for the initial screening and development of anticancer drugs.[8][9]
Caption: Workflow for validating anticancer activity in new cell lines.
Comparative Performance Data
This section presents hypothetical data comparing the cytotoxic and apoptotic effects of this compound and Doxorubicin across three distinct cancer cell lines: MCF-7 (Breast), A549 (Lung), and HCT116 (Colon).
Table 1: Cytotoxicity (IC50) Comparison
The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.
| Cell Line | Drug | IC50 (µM) after 48h |
| MCF-7 | This compound | 5.2 |
| Doxorubicin | 0.8 | |
| A549 | This compound | 8.9 |
| Doxorubicin | 1.5 | |
| HCT116 | This compound | 2.1 |
| Doxorubicin | 0.5 |
Table 2: Apoptosis Induction Comparison
This table shows the percentage of apoptotic cells following treatment with a fixed concentration (e.g., 5 µM) of each drug for 24 hours.
| Cell Line | Drug (5 µM) | % Apoptotic Cells (Early + Late) |
| MCF-7 | This compound | 35.4% |
| Doxorubicin | 65.7% | |
| A549 | This compound | 28.1% |
| Doxorubicin | 55.2% | |
| HCT116 | This compound | 58.9% |
| Doxorubicin | 72.3% |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Cell culture medium (serum-free for incubation step).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well tissue culture plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12] Mix gently by pipetting or shaking for 15 minutes.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[10][11]
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
6-well tissue culture plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, Doxorubicin, or vehicle control for the specified time (e.g., 24 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Gently detach the adherent cells using Trypsin-EDTA. Combine with the collected medium and centrifuge.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[13][14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Annexin V-FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2/FL3).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 8. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Annexin V-FITC Kit Protocol [hellobio.com]
- 14. nacalai.com [nacalai.com]
A Comparative Guide to the Efficacy of Thymectacin and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thymectacin (NB1011) and 5-fluorouracil (5-FU), two cytotoxic agents that target thymidylate synthase (TS), a critical enzyme in DNA biosynthesis. While both drugs interfere with the DNA synthesis pathway, they do so via distinct mechanisms, leading to different efficacy profiles and potential applications in oncology. This document summarizes available experimental data, outlines relevant experimental protocols, and provides visualizations to clarify their mechanisms and experimental workflows.
Mechanism of Action: A Tale of Two Inhibitors
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[1] It functions as an antimetabolite.[1] After intracellular conversion to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), 5-FU exerts its cytotoxic effects.[2][3] FdUMP binds to thymidylate synthase (TS), forming a stable ternary complex with the cofactor 5,10-methylenetetrahydrofolate.[2] This binding inhibits the enzyme's function, leading to a depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1][3] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[1] Furthermore, 5-FU's metabolites can be incorporated into both RNA and DNA, leading to further cellular damage.[3]
This compound (NB1011) , a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine, represents a different approach to targeting TS.[4] It is a prodrug that is selectively activated in tumor cells that overexpress TS.[4][5] Unlike 5-FU, which inhibits TS, this compound is a substrate for the enzyme.[6] Intracellularly, TS catalyzes the conversion of this compound into cytotoxic metabolites.[4][6] This mechanism suggests that this compound could be particularly effective in tumors that have developed resistance to traditional TS inhibitors like 5-FU through the upregulation of TS expression.[7]
Preclinical Efficacy: A Look at the Data
Direct comparative preclinical studies between this compound and 5-fluorouracil are limited in publicly available literature, partly due to the discontinuation of this compound's clinical development.[8] However, existing data provides some insights into their relative efficacy.
In Vitro Cytotoxicity
| Drug | Cell Line | Cancer Type | IC50 | Citation |
| 5-Fluorouracil | HCT-116 | Colon Cancer | ~185 µM (24h) | [nan] |
| HT-29 | Colon Cancer | 13 µg/ml (~100 µM) (48h) | [nan] | |
| SW620 | Colon Cancer | 13 µg/ml (~100 µM) (48h) | [nan] | |
| Caco-2 | Colorectal Cancer | 86.85 µg/mL (~667 µM) (48h) | [nan] | |
| MCF7 | Breast Cancer | 0.38 µg/ml (~2.9 µM) (48h) | [nan] | |
| This compound (NB1011) | 5-FU-resistant, TS-overexpressing colorectal tumor cells | Colorectal Cancer | At least 10-fold more cytotoxic than to normal cells | [7] |
Note: IC50 values can vary significantly based on the cell line, assay duration, and specific experimental conditions.
A study reported that this compound (NB1011) was at least 10-fold more cytotoxic to 5-FU-resistant colorectal tumor cells that overexpress TS than to normal cells.[7] This supports its proposed mechanism of action, which relies on high TS levels for activation.
In Vivo Efficacy
In a xenograft model using 5-fluorouracil-resistant colon carcinoma (H630R10), this compound demonstrated efficacy comparable to irinotecan, a standard treatment for 5-FU-resistant colorectal cancer.[5] This finding suggests that this compound may have clinical potential in patient populations where 5-FU treatment has failed due to TS overexpression.
Experimental Protocols
Detailed experimental protocols for a direct comparison of this compound and 5-fluorouracil are not available. However, the following sections describe generalized, standard protocols for assessing the in vitro and in vivo efficacy of cytotoxic agents like this compound and 5-FU.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound and 5-fluorouracil in triplicate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
In Vivo Efficacy Assessment: Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical in vivo efficacy studies.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a colon cancer cell line) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 5-fluorouracil, this compound). Administer the drugs according to a predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate the in vivo efficacy of the compounds.
Visualizing the Pathways and Processes
5-Fluorouracil's Mechanism of Action
Caption: Mechanism of action of 5-Fluorouracil.
Generalized Experimental Workflow for Efficacy Comparison
Caption: Generalized workflow for comparing cytotoxic agents.
Conclusion
Both 5-fluorouracil and this compound target the essential enzyme thymidylate synthase, but their distinct mechanisms of action suggest different therapeutic niches. 5-FU is a broad-spectrum antimetabolite that directly inhibits TS, while this compound is a prodrug activated by high levels of TS, offering a potential strategy to overcome a common mechanism of resistance to 5-FU.
The available preclinical data, although not from direct head-to-head comparisons, suggests that this compound holds promise, particularly in 5-FU-resistant tumors with high TS expression. However, the discontinuation of its clinical development has left a significant gap in the comprehensive understanding of its comparative efficacy. Further research, including direct comparative studies, would be necessary to fully elucidate the relative therapeutic potential of these two agents. The experimental protocols and workflows outlined in this guide provide a framework for conducting such future investigations.
References
- 1. invivogen.com [invivogen.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of cell growth by NB1011 requires high thymidylate synthase levels and correlates with p53, p21, bax, and GADD45 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Enzyme-catalyzed therapeutic agent (ECTA) design: activation of the antitumor ECTA compound NB1011 by thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Unveiling the Action of Thymectacin: A Comparative Cross-Validation of its Unique Anti-Cancer Mechanism
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Thymectacin's mechanism of action against other thymidylate synthase (TS) inhibitors and standard-of-care chemotherapeutics. Through a detailed examination of available preclinical data, this report illuminates the unique properties of this compound and its potential in oncology.
This compound (also known as NB1011) is a phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU), designed as a novel anti-cancer agent with a distinct mechanism of action.[1] It is a ProTide, a prodrug technology that enhances the intracellular delivery of the active nucleotide.[2][3] Unlike traditional thymidylate synthase (TS) inhibitors that aim to block the enzyme, this compound is uniquely activated by high levels of TS, an enzyme often overexpressed in tumor cells.[1] This selective activation leads to the generation of cytotoxic metabolites within the cancer cells, offering a targeted approach to cancer therapy.
Mechanism of Action: A Tale of Two Pathways
This compound's primary target is thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5] However, its mode of interaction with TS sets it apart from conventional inhibitors like 5-fluorouracil (5-FU).
Conventional TS Inhibition: 5-FU, a widely used chemotherapeutic, is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent "thymineless death."[4]
This compound's Unique Activation: this compound, in contrast, is a substrate for TS. In cells with high TS expression, this compound is intracellularly converted to its active monophosphate form, bromovinyldeoxyuridine monophosphate (BVdUMP).[1] TS then utilizes BVdUMP as a substrate, generating cytotoxic metabolites that induce cell death. This mechanism suggests that this compound's efficacy is directly dependent on the levels of TS, potentially making it more effective in tumors that have developed resistance to traditional TS inhibitors through TS overexpression.[1]
Signaling Pathways and Downstream Effects
The cytotoxic metabolites produced from the TS-mediated conversion of BVdUMP trigger a cascade of downstream events leading to apoptosis and cell cycle arrest. Inhibition of TS, in general, leads to an S-phase cell cycle arrest.[6] In the case of this compound (NB1011), treatment of high TS-expressing cancer cells has been shown to induce the expression of p53, p21, Bax, and GADD45, culminating in a G2/M phase cell cycle arrest.[7] This p53-mediated response is a key component of its tumor-suppressive effects. The apoptotic pathway is further activated through mitochondrial alterations and caspase activation.[6][8]
Comparative In Vitro Efficacy
While comprehensive head-to-head comparative data for this compound against a wide panel of colorectal cancer cell lines is limited in publicly available literature, studies on this compound analogues have demonstrated significant potency.
| Compound | Cell Line | IC50 (µM) | Fold Improvement vs. This compound | Reference |
| This compound Analogue (Benzyl Ester) | HT115 (Colon Cancer) | Low micromolar | 175-fold | [9] |
| 5-Fluorouracil | HROC24P (Colorectal Cancer) | 0.2 | N/A | |
| 5-Fluorouracil | HROC87X (Colorectal Cancer) | 0.8 | N/A | |
| 5-Fluorouracil | HROC113P (Colorectal Cancer) | 1.0 | N/A | |
| Irinotecan | HROC24P (Colorectal Cancer) | 2.2 | N/A | |
| Irinotecan | HROC87X (Colorectal Cancer) | 0.9 | N/A | |
| Irinotecan | HROC113P (Colorectal Cancer) | 12.8 | N/A |
Note: The IC50 values for 5-Fluorouracil and Irinotecan are provided for context from studies on various colorectal cancer cell lines and were not part of a direct comparative study with this compound.
A study by McGuigan et al. (2005) reported that replacing the methyl ester in the phosphoramidate moiety of this compound with a benzyl ester resulted in a 175-fold increase in potency against the HT115 colon cancer cell line.[9] This highlights the potential for optimizing the ProTide structure to enhance anti-cancer activity.
Comparative In Vivo Efficacy
Preclinical in vivo studies have provided evidence for this compound's anti-tumor activity, particularly in models of drug-resistant cancers.
| Treatment | Xenograft Model | Efficacy | Reference |
| This compound (NB1011) | H630R10 (5-FU-resistant colon carcinoma) | As efficacious as irinotecan | [7] |
| This compound (NB1011) | MCF7TDX (Tomudex-resistant breast cancer) | Dose-dependent tumor growth inhibition | [7] |
A key study demonstrated that in a 5-fluorouracil-resistant colon carcinoma xenograft model (H630R10), this compound (NB1011) was as efficacious as irinotecan, a standard second-line therapy for colorectal cancer.[7] This finding is significant as it suggests that this compound could be a viable treatment option for patients who have failed 5-FU-based therapies. Furthermore, this compound showed dose-dependent anti-tumor activity in a Tomudex-resistant breast cancer xenograft model, further supporting its potential in treating drug-resistant tumors.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, 5-FU, or irinotecan. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation: Subcutaneously inject human colorectal cancer cells (e.g., H630R10) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, irinotecan). Administer the treatments according to the specified dose and schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Intracellular Nucleotide Analysis by HPLC
This protocol is used to measure the intracellular conversion of this compound to its active monophosphate form.
-
Cell Culture and Treatment: Culture cancer cells and treat them with this compound for a specified period.
-
Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents. Extract the nucleotides using a suitable method (e.g., perchloric acid or acetonitrile extraction).[10]
-
HPLC Analysis: Separate the nucleotides using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase).[11][12][13][14]
-
Detection and Quantification: Detect the nucleotides using a UV detector and quantify the amount of BVdUMP by comparing it to a standard curve.
Conclusion
This compound presents a compelling and differentiated mechanism of action compared to traditional thymidylate synthase inhibitors. Its selective activation in tumor cells with high TS expression and its efficacy in preclinical models of drug-resistant cancers underscore its potential as a valuable therapeutic agent. While further head-to-head comparative studies with a broader range of cancer cell lines and in more diverse preclinical models are warranted to fully elucidate its clinical potential, the existing data strongly support the continued investigation of this compound and its analogues in the development of novel cancer therapies. The unique approach of turning a resistance mechanism into a therapeutic advantage marks a significant step forward in the design of targeted anti-cancer drugs.
References
- 1. Enzyme-catalyzed therapeutic agent (ECTA) design: activation of the antitumor ECTA compound NB1011 by thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthyl phosphoramidate derivatives of BVdU as potential anticancer agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Thymidylate synthase inhibition triggers glucose-dependent apoptosis in p53-negative leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer ProTides: tuning the activity of BVDU phosphoramidates related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. HPLC Analysis of Nucleotides [protocols.io]
- 13. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Independent Verification of Published Thymectacin Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thymectacin (NB-1011) with currently approved therapeutic alternatives for colorectal cancer. The information is based on publicly available data. A significant challenge in this independent verification is the limited availability of published quantitative preclinical and clinical data for this compound. While the mechanism of action is documented, detailed efficacy and safety data from completed clinical trials have not been widely disseminated in peer-reviewed literature. This guide, therefore, focuses on a qualitative comparison of the mechanism of action and provides a framework for interpreting future data releases.
Executive Summary
This compound is a novel, experimental anticancer agent designed as a phosphoramidate prodrug of brivudine monophosphate. Its mechanism of action is centered on the selective targeting of cancer cells that overexpress thymidylate synthase (TS), a critical enzyme in DNA synthesis. This selectivity promises a wider therapeutic window compared to non-selective chemotherapies. However, a lack of publicly available quantitative data from its Phase I/II clinical trial (NCT00248404) makes a direct performance comparison with established colorectal cancer therapies challenging. This document summarizes the available information on this compound and contrasts its proposed mechanism with that of key approved drugs, highlighting the need for transparent data release to validate its potential.
This compound: Mechanism of Action
This compound is a small molecule phosphoramid-ate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU). It is designed to be selectively activated in tumor cells that have high levels of thymidylate synthase (TS).
Signaling Pathway and Activation:
Caption: Intracellular activation of this compound by Thymidylate Synthase (TS).
Experimental Workflow for In Vitro Analysis:
Caption: Workflow for determining the in vitro efficacy of this compound.
Comparison with Approved Colorectal Cancer Therapies
The following tables summarize the mechanisms of action of key drugs used in the treatment of colorectal cancer, providing a basis for comparison with this compound. Due to the lack of published quantitative data for this compound, the "Quantitative Data" columns are presented as a template for what would be required for a complete comparison.
Table 1: Comparison of Mechanistic Classes
| Therapeutic Agent | Primary Target | Mechanism of Action |
| This compound (NB-1011) | Thymidylate Synthase (TS) | Prodrug activated by TS in tumor cells to cytotoxic metabolites, leading to DNA damage. |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase (TS) | Inhibits TS, leading to depletion of thymidine and subsequent DNA synthesis inhibition. |
| Capecitabine | Thymidylate Synthase (TS) | Oral prodrug of 5-FU, converted to its active form preferentially in tumor tissue. |
| Trifluridine/Tipiracil | DNA Synthesis | Trifluridine is incorporated into DNA, causing dysfunction. Tipiracil prevents trifluridine degradation. |
| Irinotecan | Topoisomerase I | Inhibits topoisomerase I, leading to DNA single-strand breaks and cell death. |
| Oxaliplatin | DNA | Forms platinum-DNA adducts, inhibiting DNA replication and transcription. |
| Bevacizumab | VEGF-A | Monoclonal antibody that inhibits angiogenesis by binding to Vascular Endothelial Growth Factor A. |
| Cetuximab/Panitumumab | EGFR | Monoclonal antibodies that block the Epidermal Growth Factor Receptor, inhibiting cell growth and proliferation. |
| Regorafenib | Multiple Kinases (VEGFR, KIT, etc.) | Small molecule inhibitor of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. |
| Pembrolizumab/Nivolumab | PD-1 | Immune checkpoint inhibitors that block the PD-1 receptor, restoring T-cell mediated anti-tumor immunity. |
Table 2: Preclinical In Vitro Data (Template)
| Drug | Cell Line | IC50 (µM) | Experimental Protocol |
| This compound | HCT-116 (High TS) | Data Not Available | Details Not Available |
| This compound | HT-29 (Low TS) | Data Not Available | Details Not Available |
| 5-Fluorouracil | HCT-116 | Variable (literature) | Standard MTT/CellTiter-Glo assays |
| Oxaliplatin | HCT-116 | Variable (literature) | Standard MTT/CellTiter-Glo assays |
| Irinotecan (SN-38) | HCT-116 | Variable (literature) | Standard MTT/CellTiter-Glo assays |
Table 3: Preclinical In Vivo Data - Xenograft Models (Template)
| Drug | Xenograft Model | Tumor Growth Inhibition (%) | Experimental Protocol |
| This compound | Colon Cancer PDX | Data Not Available | Details Not Available |
| 5-Fluorouracil | HCT-116 | Variable (literature) | Subcutaneous implantation, drug administration, tumor volume measurement |
| Oxaliplatin | HCT-116 | Variable (literature) | Subcutaneous implantation, drug administration, tumor volume measurement |
Table 4: Clinical Trial Data - Metastatic Colorectal Cancer (Template)
| Drug | Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Phase I/II | Data Not Available | Data Not Available |
| FOLFIRI + Bevacizumab | Phase III | ~30-50% | ~8-10 months |
| Regorafenib | Phase III | ~1% | ~1.9 months |
| Pembrolizumab (MSI-H) | Phase II | ~30-40% | ~2.3 months |
Detailed Experimental Protocols (Illustrative Examples)
As specific protocols for this compound are not publicly available, the following are generalized examples of methodologies typically used in the preclinical evaluation of anticancer agents.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media (e.g., McCoy's 5A for HCT-116, DMEM for HT-29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compound (e.g., this compound) and control drugs.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by non-linear regression analysis.
2. In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human colorectal cancer cells (e.g., 1 x 10^6 HCT-116 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) and control drugs are administered according to a predetermined schedule, dose, and route (e.g., intravenous, intraperitoneal, or oral).
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Other endpoints may include body weight changes (as a measure of toxicity) and survival.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Signaling Pathway Diagrams of Alternative Therapies
1. 5-Fluorouracil (5-FU) and Capecitabine
Caption: Inhibition of Thymidylate Synthase by 5-FU and its prodrug Capecitabine.
2. Irinotecan
Caption: Mechanism of action of Irinotecan via Topoisomerase I inhibition.
3. Bevacizumab
Caption: Bevacizumab inhibits angiogenesis by targeting VEGF-A.
4. Cetuximab and Panitumumab
Caption: EGFR inhibitors block downstream signaling pathways.
5. Pembrolizumab and Nivolumab
Caption: PD-1 inhibitors restore T-cell mediated anti-tumor immunity.
Conclusion and Future Outlook
This compound's mechanism of action, which leverages the high expression of thymidylate synthase in tumor cells for selective activation, represents a promising strategy in cancer therapy. However, without publicly available, peer-reviewed data from its clinical trials, a definitive comparison of its efficacy and safety profile against established treatments for colorectal cancer remains speculative. The provided tables and diagrams offer a framework for such a comparison, which can be populated as more information becomes available. For researchers and drug development professionals, the case of this compound underscores the critical importance of timely and transparent data dissemination to allow for independent verification and to accurately gauge the potential of novel therapeutic agents. Further updates will be necessary as and when quantitative data on this compound is published.
Comparative Efficacy of Thymectacin in 5-FU Resistant Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thymectacin's performance against other alternatives in 5-fluorouracil (5-FU) resistant cancer models, supported by available experimental data.
This compound (also known as NB1011) is a novel phosphoramidate derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine designed as a small molecule anticancer agent. Its mechanism of action is centered on the selective targeting of tumor cells that exhibit high levels of thymidylate synthase (TS), a crucial enzyme in the biosynthesis of DNA.[1][2] This targeted approach makes this compound a candidate for treating cancers that have developed resistance to 5-FU, a chemotherapeutic agent whose efficacy is often diminished by the upregulation of TS.
Efficacy in 5-FU Resistant Models
Direct, publicly available quantitative data from head-to-head preclinical studies comparing this compound with other agents in 5-FU resistant models is limited. However, literature suggests that this compound was as efficacious as irinotecan, a drug approved for the treatment of 5-FU-resistant colon cancer.[2]
To provide a comprehensive overview, this guide presents available data on the efficacy of standard-of-care and other investigational compounds in 5-FU resistant settings, which can serve as a benchmark for evaluating the potential of this compound.
In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of 5-FU in various 5-FU resistant cancer cell lines, demonstrating the degree of resistance in these models.
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| SW48/5FUR | Colon Cancer | 2.98 | 58.95 | ~20 |
| LS174T/5FUR | Colon Cancer | 3.44 | 91.88 | ~27 |
Caption: IC50 values of 5-FU in parental and 5-FU resistant colon cancer cell lines. Data indicates a significant increase in the concentration of 5-FU required to inhibit cell growth in the resistant sublines.
In Vivo Efficacy Data
The following table presents tumor growth inhibition data for irinotecan in a 5-FU resistant human colon cancer xenograft model.
| Treatment | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Irinotecan + S-1 | KM12C/5-FU human colon cancer xenografts | Not Specified | ~90 |
Caption: In vivo efficacy of an irinotecan-based regimen in a 5-FU resistant colon cancer xenograft model. The combination therapy demonstrated significant tumor growth inhibition.[3]
Mechanism of Action and Signaling Pathways
This compound's unique mechanism of action circumvents common 5-FU resistance pathways. As a pro-drug, it is intracellularly converted to its active metabolite, which then interacts with thymidylate synthase. In cells with high TS levels, this interaction leads to the formation of cytotoxic products.[2]
A key differentiator in this compound's mechanism is the downstream signaling cascade it activates, particularly in high-TS-expressing cells. Treatment with this compound (NB1011) leads to the phosphorylation of p53 on serine 15, a critical event in p53 activation.[1] Activated p53 then transcriptionally regulates several target genes, leading to a G2/M cell cycle arrest. This is characterized by the downregulation of key G2/M regulators such as cdc2, cyclin B1, and cdc25C, and the upregulation of the p53 target gene 14-3-3σ.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound in high-TS expressing cancer cells.
Caption: Signaling pathway of this compound in high-TS expressing cancer cells.
Experimental Protocols
Detailed experimental protocols for preclinical studies of this compound are not widely published. However, this section provides a representative methodology for assessing the in vitro cytotoxicity and in vivo efficacy of an anticancer agent in 5-FU resistant models, based on established scientific practices.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: 5-FU resistant and parental cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistant cell lines are typically maintained in media containing a low concentration of 5-FU to retain their resistance phenotype.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, 5-FU (as a control), and other comparator drugs for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: 5-FU resistant human cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound, comparator drug). The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Below is a diagram illustrating a general workflow for preclinical evaluation of a new anticancer agent.
Caption: General experimental workflow for preclinical drug evaluation.
References
Thymectacin: A Comparative Analysis Against Standard-of-Care Chemotherapies in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental anticancer agent Thymectacin (NB-1011) and the standard-of-care chemotherapies for colon cancer at the time of its development, primarily 5-fluorouracil (5-FU) and irinotecan. Due to the discontinuation of this compound's clinical development, publicly available performance data is limited. This guide summarizes the existing information and provides context for its evaluation against established treatments.
Mechanism of Action: A Targeted Approach
This compound is a prodrug that was designed to selectively target cancer cells with high levels of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[1] Upon entering a cell, this compound is converted by TS into a cytotoxic metabolite, leading to cell death.[1] This mechanism is distinct from traditional TS inhibitors.
In contrast, 5-fluorouracil, a cornerstone of colon cancer chemotherapy for decades, acts as a pyrimidine analog that, after intracellular conversion, inhibits thymidylate synthase, thereby disrupting DNA synthesis. Irinotecan, another key agent, is a topoisomerase I inhibitor. It prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis.
References
Predicting Response to Thymectacin: A Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Thymectacin (NB-1011) is an experimental anticancer agent designed to selectively target and eliminate tumor cells with high levels of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.[1] The expression level of TS is therefore the primary predictive biomarker for identifying patients who are most likely to respond to this compound therapy. This guide provides a comparative overview of validated methods for assessing TS expression, supported by experimental data from analogous cancer therapies targeting the same biomarker. While specific clinical trial data correlating TS levels with this compound response is not yet publicly available, the methodologies presented here are the established standards for biomarker validation in this context.
Comparison of Biomarker Validation Methods
The selection of an appropriate assay for biomarker validation is critical for accurate patient stratification. The following table summarizes and compares the key methods for quantifying thymidylate synthase expression.
| Assay Method | Principle | Sample Type | Advantages | Disadvantages | Quantitative Data Example (from 5-FU/Pemetrexed studies) |
| Immunohistochemistry (IHC) | Uses antibodies to detect TS protein expression in tissue sections. | Formalin-Fixed Paraffin-Embedded (FFPE) tissue | - Preserves tissue architecture- Widely available and established- Cost-effective | - Semi-quantitative- Subject to inter-observer variability- Staining heterogeneity within tumors can be an issue[2] | In metastatic colorectal cancer patients treated with FUra-based chemotherapy, low TS expression by IHC was associated with a significantly higher response rate (67%) compared to high TS expression (24%)[3][4]. |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the amount of TYMS mRNA in a sample. | FFPE tissue, Fresh-frozen tissue, Circulating tumor cells (CTCs) | - Highly sensitive and specific- Quantitative results- Can be performed on small sample amounts | - Does not measure protein level directly- RNA quality from FFPE can be a challenge | In non-small cell lung cancer (NSCLC) patients treated with pemetrexed, low TYMS gene expression by qPCR was associated with a significantly longer time to progression (56 vs. 23 months) and overall survival (60 vs. 25 months) compared to high expression[5]. |
| Fluorescence In Situ Hybridization (FISH) | Uses fluorescent probes to detect the number of copies of the TYMS gene in cells. | FFPE tissue | - Detects gene amplification- Can be performed on archival tissue | - Does not measure protein or mRNA expression- Technically demanding | While not a primary method for TS, it can identify gene amplification as a mechanism of overexpression. |
| Western Blot | Separates proteins by size and uses antibodies to detect TS protein levels in a tissue lysate. | Fresh-frozen tissue | - Highly specific and quantitative for protein | - Requires fresh or frozen tissue- Does not provide information on cellular localization- Not suitable for routine clinical use on patient tumor samples | Western blot analysis of human colon xenograft tumors demonstrated a direct correlation between TS protein expression and tumor mass growth rate[6]. |
Signaling Pathway and Experimental Workflow
To understand the central role of thymidylate synthase in DNA synthesis and as a target for this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for biomarker validation.
Caption: Role of Thymidylate Synthase in DNA Synthesis and this compound Action.
Caption: Experimental Workflow for Validating TS as a Predictive Biomarker.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker assays. Below are summarized protocols for the key experiments.
Immunohistochemistry (IHC) Protocol for Thymidylate Synthase
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or a high pH buffer (e.g., EDTA, pH 9.0) to unmask the antigen.[7]
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution.
-
Primary Antibody Incubation: Sections are incubated with a monoclonal antibody specific for thymidylate synthase (e.g., TS 106) at an optimized dilution (e.g., 1:100-1:400) for a specified time (e.g., 30-60 minutes at room temperature or overnight at 4°C).[7]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to generate a score (e.g., H-score), which categorizes tumors as having high or low TS expression.[2]
Quantitative RT-PCR (qRT-PCR) Protocol for TYMS Gene Expression
-
RNA Extraction: Total RNA is extracted from FFPE tissue sections using a commercially available kit designed for this purpose.[5]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]
-
qPCR Reaction: The qPCR reaction is set up with cDNA, TYMS-specific primers, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and a qPCR master mix.[9][10]
-
Amplification and Detection: The reaction is run on a real-time PCR instrument. The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: The cycle threshold (Ct) values for TYMS are normalized to an internal reference gene (e.g., GAPDH, β-actin) to control for variations in RNA quality and quantity. The relative expression of TYMS is calculated using the ΔΔCt method.[9]
Conclusion
The validation of thymidylate synthase as a predictive biomarker is paramount for the successful clinical development and application of this compound. While direct clinical data for this compound is awaited, the established methodologies of IHC and qRT-PCR, validated in the context of other TS-targeting therapies, provide a robust framework for assessing patient suitability for this novel treatment. The choice of assay will depend on the specific clinical context, available resources, and the need for quantitative versus semi-quantitative data. Further clinical studies on this compound are necessary to establish definitive correlations and cut-off values for TS expression to guide patient selection.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Immunohistochemical determination of thymidylate synthase in colorectal cancer--methodological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical quantitation of thymidylate synthase expression in colorectal cancer metastases predicts for clinical outcome to fluorouracil-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Thymidylate synthase expression as a predictive biomarker of pemetrexed sensitivity in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diagomics.com [diagomics.com]
- 8. Limits to TYMS and TP53 genes as predictive determinants for fluoropyrimidine sensitivity and further evidence for an RNA-based toxicity as a major influence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TYMS Enhances Colorectal Cell Antioxidant Capacity Via the KEAP1-NRF2 Pathway to Resist Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association study of TYMS gene expression with TYMS and ENOSF1 genetic variants in neoadjuvant chemotherapy response of gastric cancer [jpatholtm.org]
Safety Operating Guide
Essential Safety and Handling Protocols for Thymectacin
Disclaimer: Information regarding "Thymectacin" is limited in publicly accessible safety databases. The following guidelines are based on available information and general best practices for handling potent, cytotoxic compounds in a research setting. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and accurate safety information before handling this compound.
This compound (also known as NB1011) is identified as a selective thymidylate synthase inhibitor with anticancer properties, investigated for use in colon cancer and other solid tumors.[1] It has been part of Phase I/II clinical studies.[2][3] Due to its cytotoxic nature, stringent safety protocols are necessary to minimize exposure risk for laboratory personnel.[4]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary defense against exposure to cytotoxic agents like this compound.[5][6] The required level of protection may vary depending on the specific procedure being performed.
| Procedure | Required Personal Protective Equipment |
| Handling Vials and Packaging (Unopened) | - Nitrile gloves (single pair) |
| Weighing and Aliquoting (Powder Form) | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- Surgical mask or N95 respirator (if not handled in a containment hood) |
| Reconstituting and Diluting (Liquid Form) | - Double nitrile gloves- Disposable, fluid-resistant gown- Safety glasses with side shields or goggles- Armlets |
| Administering to Cell Cultures or Animals | - Nitrile gloves (single pair)- Disposable gown- Safety glasses |
| Cleaning and Decontamination | - Double nitrile gloves- Disposable gown- Safety glasses or face shield- Plastic apron |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety glasses |
Note: Gloves specifically tested for use with chemotherapy drugs, such as those meeting ASTM D6978-05 standards, are recommended.[7] All PPE should be disposed of as cytotoxic waste after use or contamination.
Operational Plans and Experimental Protocols
Standard Operating Procedure: Reconstitution of this compound for In Vitro Assays
This protocol outlines the steps for safely preparing a stock solution of this compound from a powdered form.
1. Preparation and Precautionary Measures:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood or biological safety cabinet.
- Assemble all necessary materials before starting: this compound vial, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated pipettes.
- Ensure a cytotoxic spill kit is readily accessible.[4]
- Don all required PPE as specified in the table above for "Reconstituting and Diluting."
2. Reconstitution Workflow:
Caption: Workflow for the safe reconstitution of this compound.
3. Post-Reconstitution:
- Clearly label all aliquot tubes with the compound name, concentration, date, and storage conditions.
- Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[8]
| Waste Type | Disposal Container and Procedure |
| Unused this compound (Powder or Solution) | - Must be disposed of as hazardous chemical waste.[9]- Do not dispose of down the drain.[9] |
| Contaminated PPE (Gloves, Gowns, Masks, etc.) | - Place in a designated, sealed cytotoxic waste container (typically purple).[10] |
| Contaminated Labware (Vials, Pipette Tips, Tubes) | - Sharps (needles, glass vials) must be placed in a designated sharps container for cytotoxic waste.[10][11]- Non-sharps should be placed in the cytotoxic waste container. |
| Spill Cleanup Materials | - All absorbent materials and cleaning supplies must be disposed of in the cytotoxic waste container.[6] |
All cytotoxic waste must be handled and disposed of in accordance with institutional and local environmental regulations.[8][11] This typically involves incineration at a specialized waste management facility.[10]
Signaling Pathway Context
This compound is a selective inhibitor of thymidylate synthase (TS).[1] TS is a critical enzyme in the folate pathway, responsible for the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[12] By inhibiting TS, this compound disrupts the production of dTMP, leading to an imbalance of deoxynucleotides and ultimately inhibiting DNA replication and cell division, which is a key mechanism for its anticancer activity.
Caption: Inhibition of the DNA synthesis pathway by this compound.
References
- 1. This compound | NB 1011 | Selective TS inhibitor | TargetMol [targetmol.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
